3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one
Descripción
BenchChem offers high-quality 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-amino-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZVUONASAPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=O)C=N2)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Thiazolo[3,2-b]triazin-7-one Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The fused heterocyclic system of 7H-thiazolo[3,2-b][1][2][3]triazin-7-one represents a cornerstone in the design of novel therapeutic agents. This bicyclic scaffold, characterized by the fusion of a thiazole and a triazine ring, has garnered significant attention from the scientific community due to its versatile biological activity profile. Analogs of this core structure have demonstrated a wide spectrum of pharmacological effects, including antibacterial, acetylcholinesterase inhibitory, and anti-inflammatory properties. This guide provides a comprehensive overview of the 3-Amino-thiazolo[3,2-b]triazin-7-one core, its key analogs, their synthesis, and biological significance, with a focus on empowering researchers in their drug discovery endeavors.
The Core Moiety and Its Analogs: Structure and Identification
The versatility of this scaffold allows for substitutions at multiple positions, primarily at the 3- and 6-positions, leading to a wide array of analogs with distinct biological activities. These include derivatives bearing ester, carboxylic acid, and piperazine amide moieties at the 3-position, as well as a range of aryl and substituted aryl groups at the 6-position[1]. The exploration of these analogs has been a fruitful endeavor in the quest for new therapeutic agents.
Synthesis of the Thiazolo[3,2-b]triazin-7-one Core
The construction of the 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one scaffold is typically achieved through a multi-step synthetic pathway. A common and effective strategy involves the initial synthesis of a 1,2,4-triazin-5-one derivative, followed by the annulation of the thiazole ring. This approach offers a high degree of flexibility for the introduction of various substituents onto the core structure.
General Synthetic Workflow
The synthesis generally proceeds through the following key steps, as illustrated in the workflow diagram below. This process begins with the formation of a substituted 3-mercapto-1,2,4-triazin-5-one intermediate, which then undergoes S-alkylation followed by an intramolecular cyclization to yield the desired fused heterocyclic system.
Caption: General synthetic workflow for 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one analogs.
Experimental Protocol: Synthesis of 3-Aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives
The following protocol is a representative example of the synthesis of 3-aryl substituted analogs, which are potent acetylcholinesterase inhibitors[7].
Step 1: Synthesis of 6-Arylmethyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate 1)
-
To a solution of the appropriate aryl-pyruvic acid (1 equivalent) in acetic acid, add thiocarbohydrazide (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate.
Step 2: Synthesis of 3-Aryl-6-arylmethyl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one (Final Product)
-
To a solution of Intermediate 1 (1 equivalent) in a suitable solvent such as ethanol, add the appropriate α-bromoacetophenone (1 equivalent).
-
Add a base, such as sodium acetate (2 equivalents), to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Biological Significance and Therapeutic Potential
The thiazolo[3,2-b]triazin-7-one scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. This has led to the development of analogs with a broad range of therapeutic applications.
Acetylcholinesterase (AChE) Inhibition
A significant area of investigation for this class of compounds is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease[2][7][8][9]. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Derivatives of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one have been shown to be potent AChE inhibitors. Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual-binding site inhibition that can be more effective than targeting the CAS alone[7][8].
Caption: Mechanism of acetylcholinesterase inhibition by thiazolo[3,2-b]triazin-7-one analogs.
Antibacterial Activity
Several analogs of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one have demonstrated significant in vitro antibacterial activity against a range of bacterial strains[1]. The mechanism of action for the antibacterial effects is believed to be the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair[1].
Quantitative Biological Data
The following table summarizes the biological activity of selected 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one analogs.
| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 6) | Biological Activity | Quantitative Data | Reference |
| Analog 1 | 4-Fluorophenyl | Benzyl | Acetylcholinesterase Inhibition | 77.19% inhibition | [7] |
| Analog 2 | 4-Chlorophenyl | Benzyl | Acetylcholinesterase Inhibition | High activity | [7] |
| Analog 3 | Ester moiety | Substituted benzyl | Antibacterial (S. aureus) | MIC comparable to Ciprofloxacin | [1] |
| Analog 4 | Carboxylic acid moiety | Substituted benzyl | Antibacterial (E. coli) | MIC comparable to Ciprofloxacin | [1] |
| Analog 5 | 3,5-di-tert-butyl-4-hydroxyphenyl | H | Anti-inflammatory | Effective in adjuvant arthritis models | [10] |
Conclusion and Future Directions
The 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one scaffold has proven to be a highly valuable framework in the field of medicinal chemistry. The ease of its synthesis and the ability to introduce a wide variety of substituents have allowed for the creation of a diverse chemical library with a broad spectrum of biological activities. The potent acetylcholinesterase inhibitory and antibacterial properties of its analogs highlight the therapeutic potential of this heterocyclic system.
Future research in this area should continue to explore the structure-activity relationships of novel analogs to optimize their potency and selectivity for specific biological targets. Further investigation into the mechanisms of action will also be crucial for the development of these compounds into clinically viable drugs. The continued exploration of the chemical space around the thiazolo[3,2-b]triazin-7-one core holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
-
Gao, C., et al. (2021). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]
-
Liu, S., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 81, 356-365. [Link]
-
ResearchGate. (2015). Design, synthesis, and biological evaluation of 7H-thiazolo [3, 2-b]-1, 2, 4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-6-methyl-thiazolo[3,2-b][1][2][3]triazin-7-one. Retrieved from [Link]
-
Liu, S., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. PubMed. [Link]
-
Özdemir, A., et al. (2018). Synthesis, biological activity, molecular docking studies of a novel series of 3-Aryl-7 H-thiazolo[3,2- b]-1,2,4-triazin-7-one derivatives as the acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1349. [Link]
-
Bartlett, R. R., et al. (1988). Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. Agents and Actions, 25(1-2), 113-119. [Link]
-
Zhang, N., et al. (2014). Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Archiv der Pharmazie, 347(10), 734-741. [Link]
Sources
- 1. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one [synhet.com]
- 5. 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one | C6H6N4OS | CID 648831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis, biological activity, molecular docking studies of a novel series of 3-Aryl-7 H-thiazolo[3,2- b]-1,2,4-triazin-7-one derivatives as the acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Thiazolo[3,2-b]triazine Scaffold: A Journey from Synthesis to Therapeutic Promise
The Thiazolo[3,2-b][1][2][3]triazine Scaffold: A Journey from Synthesis to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Growing Significance
In the vast and ever-expanding universe of heterocyclic chemistry, the thiazolo[3,2-b][1][2][3]triazine core has emerged as a privileged scaffold, attracting significant attention for its diverse and potent biological activities. This bicyclic system, formed by the fusion of a thiazole and a 1,2,4-triazine ring, represents a fascinating convergence of structural features that impart a wide range of pharmacological properties. While the definitive first synthesis of the parent thiazolo[3,2-b][1][2][3]triazine ring is not prominently documented in a single landmark publication, its history is intrinsically woven into the broader exploration of fused 1,2,4-triazine chemistry. The development of synthetic routes to its derivatives, particularly the 7H-thiazolo[3,2-b][1][2][3]triazin-7-one core, has paved the way for its exploration in medicinal chemistry. This guide will delve into the discovery and historical evolution of this intriguing scaffold, charting its synthetic journey and highlighting its burgeoning potential in modern drug discovery.
The Genesis of a Scaffold: Unraveling the Synthetic Tapestry
The story of the thiazolo[3,2-b][1][2][3]triazine scaffold is one of synthetic innovation. The most well-established and versatile approach to this ring system commences with substituted 3-mercapto-1,2,4-triazines. These precursors serve as the cornerstone for the annulation of the thiazole ring, a strategy that has been refined and adapted over the years to generate a diverse library of derivatives.
The Cornerstone Reaction: Cyclocondensation with α-Halocarbonyls
A foundational method for the construction of the thiazolo[3,2-b][1][2][3]triazine core involves the reaction of a 3-mercapto-1,2,4-triazine with an α-halocarbonyl compound. This reaction proceeds via an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization to furnish the fused ring system. The regioselectivity of the cyclization, leading to the [3,2-b] isomer, is a key feature of this synthetic route.
Experimental Protocol: A Generalized Synthesis of 7H-Thiazolo[3,2-b][1][2][3]triazin-7-ones
-
Step 1: S-Alkylation. To a solution of a 6-substituted-3-mercapto-1,2,4-triazin-5-one in a suitable solvent such as ethanol or dimethylformamide (DMF), an equimolar amount of a base (e.g., sodium ethoxide, potassium carbonate) is added. The mixture is stirred at room temperature for a short period to facilitate the formation of the thiolate anion. Subsequently, an α-haloester, such as ethyl chloroacetate or ethyl bromoacetate, is added, and the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Step 2: Intramolecular Cyclization. After cooling, the reaction mixture is often worked up by pouring it into ice-water. The precipitated solid, the S-alkylated intermediate, is collected by filtration. This intermediate can then be subjected to cyclization by heating in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA). Alternatively, microwave irradiation has been employed to promote a more efficient and rapid cyclization.[4]
-
Step 3: Purification. The resulting crude product, a 7H-thiazolo[3,2-b][1][2][3]triazin-7-one derivative, is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final product.
This fundamental approach has been the subject of numerous modifications and improvements, including the use of different α-halocarbonyl reagents to introduce various substituents on the thiazole ring, thereby enabling extensive structure-activity relationship (SAR) studies.
Visualizing the Core Synthesis
Caption: Generalized synthetic pathway to the thiazolo[3,2-b][1][2][3]triazin-7-one scaffold.
A Scaffold of Therapeutic Interest: Biological Activities and Drug Discovery Potential
The thiazolo[3,2-b][1][2][3]triazine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. Its rigid, planar structure and the presence of multiple heteroatoms provide ample opportunities for specific interactions with biological targets. The following table summarizes the key biological activities reported for derivatives of this versatile core.
| Biological Activity | Therapeutic Target/Mechanism | Key Findings and Representative Compounds |
| Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | Derivatives have been shown to be potent inhibitors of AChE, with some compounds exhibiting dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][5][6] |
| Antibacterial Activity | Various bacterial strains | Certain derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin.[7][8] |
| Anticancer Activity | Various cancer cell lines | Thiazolo[3,2-b][1][2][3]triazole derivatives have exhibited antiproliferative and pro-apoptotic effects in breast and cervical cancer cells.[9] The broader 1,2,4-triazine class of compounds has been extensively studied for its antitumor properties.[10] |
| Anti-inflammatory Activity | Inflammation pathways | Some thiazolo[3,2-b][1][2][3]triazole-5(6H)-ones have shown promising anti-inflammatory activity in animal models.[11] |
Spotlight on Acetylcholinesterase Inhibition: A Beacon of Hope for Alzheimer's Disease
A significant body of research on thiazolo[3,2-b][1][2][3]triazine derivatives has focused on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][5][6] The rationale behind this approach lies in the "cholinergic hypothesis," which posits that a decline in acetylcholine levels in the brain contributes to the cognitive deficits observed in Alzheimer's patients. By inhibiting AChE, the enzyme responsible for breaking down acetylcholine, these compounds can increase the levels of this neurotransmitter, thereby improving synaptic transmission and cognitive function.
Molecular docking studies have provided valuable insights into the mechanism of action of these inhibitors.[1][5] They reveal that the thiazolo[3,2-b][1][2][3]triazin-7-one core can fit snugly into the active site gorge of AChE, with various substituents forming key interactions with amino acid residues in both the catalytic and peripheral anionic sites of the enzyme. This dual-site binding is particularly advantageous, as the peripheral anionic site is also implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's pathology.
The Evolving Landscape and Future Directions
The journey of the thiazolo[3,2-b][1][2][3]triazine scaffold from a subject of synthetic exploration to a promising platform for drug discovery is a testament to the power of heterocyclic chemistry. While significant strides have been made in understanding its synthesis and biological activities, the full therapeutic potential of this remarkable core is yet to be unlocked.
Future research in this area is likely to focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider array of derivatives with diverse substitution patterns.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed biological activities.
-
Lead Optimization: Structure-based drug design and medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploration of New Therapeutic Areas: Screening of thiazolo[3,2-b][1][2][3]triazine libraries against a broader range of biological targets to identify new therapeutic applications.
The continued exploration of the thiazolo[3,2-b][1][2][3]triazine scaffold holds great promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.
References
- Liu, S., et al. (2013). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Semantic Scholar.
-
ResearchGate. (2025). Synthesis, characterization and evaluation of antibacterial activity of some thiazolo[3,2-b][1][2][3]triazole incorporating diphenylsulfone moieties. ResearchGate.
- ACS Publications. (Date not available). 1,2,4-Triazoles. XXVII. Synthesis of the thiazolo [2,3-c].
-
Kravchenko, A. N., et al. (2023). Synthesis of imidazo[4,5-e][1][12]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry.
- Wang, Y., et al. (2020).
- Gazieva, G. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry.
-
Ahmad, I., et al. (2021). Antiproliferative and Pro-Apoptotic Effects of Thiazolo[3,2-b][1][2][3]triazoles in Breast and Cervical Cancer Cells. PubMed.
- Diana, P., et al. (2017).
- Wang, Y., et al. (2024).
- Liu, S., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. PubMed.
-
Hua, C., et al. (2010). Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1][2][3]triazin-7-one derivatives as acetylcholinesterase inhibitors. PubMed.
- Wang, Y., et al. (Date not available).
-
MDPI. (2025).[1][12]Thiazolo[3,2-b][1][2][3]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. MDPI.
- Taylor, E. C., & Macor, J. E. (Date not available). Synthesis of fused 1,2,4-triazines: 6- and 7-azapteridine and 6-azapurine ring systems. The Journal of Organic Chemistry.
- El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science.
- Heravi, M. M., et al. (2025). Novel One-Step Synthesis of Thiazolo[3,2- b ]1,2,4-triazoles.
- Tozkoparan, B., et al. (2001). Synthesis of some thiazolo[3,2-b]-1,2,4-triazole-5(6H)
- A, A. A. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds.
- Liu, S., et al. (2014). Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. PubMed.
-
MDPI. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents. MDPI.
-
Shah, T. A., et al. (Date not available). One step synthesis of highly functionalized thiazolo[3,2-b][1][2][3]triazole, triazolo[1,5-a]pyrimidine .... RSC Publishing.
-
Davoodnia, A., et al. (2011). Synthesis of Some Functionalized Thiazolo[3,2-b][1][2][3]triazoles. Asian Journal of Chemistry.
-
El-Sherif, H. A. H., et al. (2006). One pot synthesis of novel thiazolo[3,2-b][1][2][3]triazoles: A useful synthetic application of the acidified acetic acid method. Taylor & Francis Online.
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- Liu, S., et al. (2021). Synthesis, biological activity, molecular docking studies of a novel series of 3-Aryl-7 H-thiazolo[3,2- b]-1,2,4-triazin-7-one derivatives as the acetylcholinesterase inhibitors. PubMed.
-
Dolzhenko, A. V. (2010). SYNTHETIC ROUTES TOWARDS THIAZOLO[1][4][12]TRIAZINES (REVIEW)1. HETEROCYCLES.
- RSC Publishing. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.
-
Farmacia. (Date not available). heterocycles 42. synthesis and characterization of new thiazolo[3,2-b][1][2][3]triazole derivatives with anti-inflammatory potential. Farmacia.
- Elslager, E. F., et al. (Date not available). Antimalarial activities of some 3,5-diamino-as-triazine derivatives.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b] [1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Pro-Apoptotic Effects of Thiazolo[3,2-b][1,2,4]triazoles in Breast and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their novel Michael addition products with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-thiazolo[3,2-b]triazin-7-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The heterocyclic scaffold thiazolo[3,2-b]triazin-7-one is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and acetylcholinesterase inhibitory properties.[1][2][3][4] A fundamental understanding of the physicochemical properties of the parent molecule, 3-Amino-thiazolo[3,2-b]triazin-7-one, is paramount for the rational design and development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule, detailing established experimental protocols for their determination and offering in-silico predictions to bridge data gaps. The causality behind experimental choices is elucidated to provide actionable insights for drug discovery and development programs.
Molecular Structure and Core Attributes
3-Amino-thiazolo[3,2-b]triazin-7-one is a fused heterocyclic system with the following fundamental attributes:
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄OS | |
| Molecular Weight | 168.18 g/mol | |
| IUPAC Name | 3-aminothiazolo[3,2-b][5][6][7]triazin-7-one | |
| CAS Number | Not readily available for the parent compound. A methylated analog has CAS #16943-37-6.[8] |
The structural integrity of the thiazolo[3,2-b]-1,2,4-triazine scaffold is characterized by a high degree of planarity. X-ray diffraction analysis of a derivative, compound 3a in a recent study, revealed that the dihedral angle between the thiazole and triazine rings is minimal, indicating a coplanar arrangement.[6] This planarity can influence molecular stacking interactions and binding to biological targets.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical factor that governs the absorption and distribution of a drug candidate. For 3-Amino-thiazolo[3,2-b]triazin-7-one, both kinetic and thermodynamic solubility are pertinent to its preclinical evaluation.
Experimental Determination of Aqueous Solubility
The choice between kinetic and thermodynamic solubility assays is dictated by the stage of drug discovery. Kinetic solubility is often employed in early-stage high-throughput screening, while thermodynamic solubility provides a more definitive value for lead optimization.[5][7][9]
This high-throughput method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[10] The appearance of precipitate is monitored, providing a rapid assessment of solubility under non-equilibrium conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Amino-thiazolo[3,2-b]triazin-7-one in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (typically 1-2 hours).[7][9]
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.[11]
-
UV-Vis Spectroscopy: After centrifugation to pellet any precipitate, measure the absorbance of the supernatant at the compound's λ_max. The concentration is determined from a standard curve.
-
Causality of Experimental Choices: The use of DMSO is a pragmatic choice for high-throughput screening due to its ability to dissolve a wide range of compounds. The short incubation time mimics the initial dissolution process in the gastrointestinal tract, providing an early indication of potential absorption issues.
Figure 1: Kinetic Solubility Workflow
This gold-standard method measures the equilibrium solubility of a compound in a saturated solution, providing a more accurate and relevant value for biopharmaceutical assessment.[5]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 3-Amino-thiazolo[3,2-b]triazin-7-one to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Causality of Experimental Choices: The extended equilibration time is crucial to ensure that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. The use of a validated HPLC-UV method for quantification ensures accuracy and specificity.
Predicted Solubility
In the absence of experimental data, computational models can provide an initial estimate of solubility.
| Parameter | Predicted Value | Method |
| Aqueous Solubility | To be determined by in-silico tools (e.g., ACD/Percepta) |
Ionization Constant (pKa): Impact on Absorption and Distribution
The pKa value(s) of a molecule dictate its charge state at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.
Experimental Determination of pKa
Potentiometric titration is a highly accurate method for determining pKa values.[12][13]
Experimental Protocol:
-
Sample Preparation: Dissolve a precise amount of 3-Amino-thiazolo[3,2-b]triazin-7-one in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.[14]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For multiprotic species, multiple inflection points may be observed.
Causality of Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of an acid or base, providing a direct measure of the compound's ionization behavior. The use of a co-solvent may be necessary for poorly soluble compounds, but the pKa value obtained will be an apparent pKa and may require extrapolation to purely aqueous conditions.
Predicted pKa
Computational methods can provide reliable estimates of pKa values, guiding the design of experiments.
| Parameter | Predicted Value | Method |
| Acidic pKa | To be determined | ACD/Percepta[15][16][17] |
| Basic pKa | To be determined | ACD/Percepta[15][16][17] |
The 3-amino group is expected to be the primary basic center, while the triazinone ring may exhibit acidic properties.
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for predicting a drug's ability to cross cell membranes.
Experimental Determination of LogP/LogD
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Experimental Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 3-Amino-thiazolo[3,2-b]triazin-7-one in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.
-
Equilibration and Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).
-
Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water])
This indirect method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.[18][19]
Experimental Protocol:
-
Calibration: Inject a series of standard compounds with known LogP values onto a C18 reverse-phase HPLC column and measure their retention times.
-
Sample Analysis: Inject a solution of 3-Amino-thiazolo[3,2-b]triazin-7-one onto the same column under identical conditions and measure its retention time.
-
Calculation: A calibration curve of retention time versus LogP is constructed using the standards. The LogP of the test compound is then interpolated from this curve.
Causality of Experimental Choices: The shake-flask method is the "gold standard" but can be labor-intensive. The RP-HPLC method is faster, requires less material, and is less sensitive to impurities, making it suitable for higher-throughput screening.[19]
Figure 2: RP-HPLC for LogP Determination
Predicted LogP
Various computational models are available for the in-silico prediction of LogP.
| Parameter | Predicted Value | Method |
| LogP | To be determined | XLogP3[20][21][22][23] |
Thermal Properties: Stability and Physical State
Thermal analysis provides insights into the melting point, decomposition temperature, and overall stability of a compound.
Experimental Determination of Thermal Properties
DSC is used to determine the melting point and other phase transitions of a material.[24][25][26]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of 3-Amino-thiazolo[3,2-b]triazin-7-one is hermetically sealed in an aluminum pan.
-
Analysis: The sample pan and an empty reference pan are heated at a constant rate in a controlled atmosphere.
-
Data Acquisition: The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
-
Data Analysis: The melting point is identified as the peak of the endothermic event on the DSC thermogram.
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[27][28][29]
Experimental Protocol:
-
Sample Preparation: A small amount of the compound is placed in a tared TGA pan.
-
Analysis: The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The onset of mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.
Significance in Drug Development
The physicochemical properties of 3-Amino-thiazolo[3,2-b]triazin-7-one are interconnected and collectively influence its "drug-like" characteristics.
-
Solubility and Lipophilicity Balance: A delicate balance between aqueous solubility and lipophilicity is crucial for oral bioavailability. Poor solubility can lead to low absorption, while excessive lipophilicity can result in poor distribution and metabolic instability.
-
pKa and In Vivo Behavior: The pKa determines the charge of the molecule in different compartments of the body, affecting its ability to cross membranes and interact with its target.
-
Solid-State Properties: The melting point and thermal stability are important for formulation development and ensuring the long-term stability of the active pharmaceutical ingredient (API).
Conclusion
This technical guide has outlined the key physicochemical properties of 3-Amino-thiazolo[3,2-b]triazin-7-one and provided detailed experimental protocols for their determination. A thorough characterization of these properties is a critical step in the journey of developing derivatives of this promising scaffold into safe and effective medicines. The integration of experimental data with in-silico predictions offers a powerful strategy to accelerate the drug discovery and development process.
References
- Jain, A., & Ran, Y. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- Li, Y., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. European Journal of Medicinal Chemistry, 265, 116069.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.
- Tsai, K. C., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 6(10), 6964–6971.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
- Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
- Liu, S., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 83, 309-317.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Wang, R., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.
- Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Torontech. (2025, December 16).
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Creative Bioarray. (n.d.).
- YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).
- PubChemLite. (n.d.). 7h-thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl-.
- ResearchGate. (2025, August 9). Design, synthesis, and biological evaluation of 7H-thiazolo [3, 2-b]-1, 2, 4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors.
- WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly?
- TA Instruments. (2022, February 7). What is Differential Scanning Calorimetry?.
- Scribd. (n.d.). XLOGP3.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- ResearchGate. (2025, August 6). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF.
- Sild, S., et al. (2017). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
- Journal of Chemical Education. (n.d.).
- Molecules. (n.d.).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA).
- Analytical Chemistry. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- ACD/Labs. (2025, July 24).
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- PubMed Central. (n.d.).
- ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
MDPI. (n.d.). Novel[5][6][7]triazolo[3,4-b][5][7][8]thiadiazine and[5][6][7]triazolo[3,4-b][5][7][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity.
Sources
- 1. evotec.com [evotec.com]
- 2. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. 3-Amino-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one [synhet.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. acdlabs.com [acdlabs.com]
- 16. acdlabs.com [acdlabs.com]
- 17. acdlabs.com [acdlabs.com]
- 18. ecetoc.org [ecetoc.org]
- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. Differential scanning calorimetry [cureffi.org]
- 25. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 26. What is Differential Scanning Calorimetry? - TA Instruments [tainstruments.com]
- 27. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 28. torontech.com [torontech.com]
- 29. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Amino-thiazolo[3,2-b]triazin-7-one
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Amino-thiazolo[3,2-b]triazin-7-one. While direct experimental spectra for this specific molecule are not widely published, this document leverages spectral data from closely related analogues and foundational principles of NMR spectroscopy to offer a comprehensive and predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.
Introduction to the Thiazolo[3,2-b]triazin-7-one Scaffold
The 3-Amino-thiazolo[3,2-b]triazin-7-one core represents a fused heterocyclic system of significant interest in medicinal chemistry. Compounds bearing this scaffold have been investigated for a range of biological activities.[1][2][3] Accurate structural elucidation is paramount in the synthesis and development of novel derivatives. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.
Below is the chemical structure and a systematic numbering of the atoms in 3-Amino-thiazolo[3,2-b]triazin-7-one, which will be used throughout this guide.
Caption: Chemical structure of 3-Amino-thiazolo[3,2-b]triazin-7-one.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Amino-thiazolo[3,2-b]triazin-7-one is expected to be relatively simple, characterized by signals from the amino group protons and the protons on the heterocyclic rings. The precise chemical shifts are influenced by the electronic effects of the fused ring system, the carbonyl group, and the amino substituent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-2 | ~ 6.5 - 7.0 | Singlet (s) | This proton is on the thiazole ring and adjacent to the amino group. Its chemical shift is influenced by the electron-donating amino group and the overall aromaticity of the fused system. |
| H-6 | ~ 7.5 - 8.0 | Singlet (s) | This proton is on the triazinone ring and is expected to be deshielded due to the proximity of the electron-withdrawing carbonyl group and the nitrogen atoms in the ring. |
| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | The protons of the amino group are typically observed as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. |
Expert Insights: The prediction for the chemical shift of H-6 is based on data from similar thiazolo[3,2-b]triazin-7-one derivatives, where protons in analogous positions appear in this downfield region.[1] The upfield shift of H-2 is anticipated due to the electron-donating resonance effect of the amino group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~ 100 - 110 | The carbon bearing the amino group is expected to be shielded. |
| C-3 | ~ 150 - 160 | This carbon is part of the thiazole ring and is bonded to the amino group and a nitrogen atom, leading to a downfield shift. |
| C-3a | ~ 145 - 155 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both heterocyclic systems. |
| C-6 | ~ 130 - 140 | This carbon is part of the triazinone ring and is expected to be in the aromatic region. |
| C-7 | ~ 160 - 170 | The carbonyl carbon, which is significantly deshielded and appears far downfield. |
| C-8a | ~ 155 - 165 | A quaternary carbon in the triazinone ring, adjacent to two nitrogen atoms. |
Expert Insights: The predicted chemical shifts are derived from analysis of related heterocyclic systems.[4][5] The carbonyl carbon (C-7) will be the most downfield signal, which is a characteristic feature of such functional groups. The other quaternary carbons (C-3a and C-8a) are also expected to be in the downfield region due to their positions within the fused, electron-deficient ring system.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3-Amino-thiazolo[3,2-b]triazin-7-one, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. A common choice for this type of compound is Deuterated Dimethyl Sulfoxide (DMSO-d₆) due to its excellent solubilizing power for polar, nitrogen-containing heterocycles.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Sources
- 1. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. research.unipd.it [research.unipd.it]
A Technical Guide to the Theoretical and Computational Exploration of the Thiazolo[3,2-b]triazine Ring System
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of the thiazolo[3,2-b]triazine ring system. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The Thiazolo[3,2-b]triazine Scaffold - A Moiety of Significant Pharmacological Interest
The thiazolo[3,2-b]triazine nucleus is a fused heterocyclic system of considerable interest in medicinal chemistry. This scaffold is a key structural component in a wide array of molecules exhibiting diverse and potent biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the thiazolo[3,2-b]triazine ring system, which allows for substitutions at various positions, provides a rich chemical space for the design of novel therapeutic agents. The exploration of this chemical space is significantly enhanced and accelerated through the application of theoretical and computational methods.
The Role of Computational Chemistry in Thiazolo[3,2-b]triazine Research
Computational chemistry serves as an indispensable tool in the modern drug discovery pipeline. For the thiazolo[3,2-b]triazine system, these methods provide deep insights into its intrinsic properties and interactions with biological macromolecules. The application of computational techniques allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.
This guide will delve into the key computational methodologies employed in the study of thiazolo[3,2-b]triazines, including:
-
Quantum Chemical Calculations: For understanding the electronic structure, reactivity, and spectroscopic properties.
-
Molecular Docking: To predict the binding modes of thiazolo[3,2-b]triazine derivatives within the active sites of biological targets.
-
Molecular Dynamics Simulations: To explore the dynamic behavior and stability of ligand-protein complexes.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate chemical structure with biological activity.
-
In Silico ADMET Prediction: To assess the drug-likeness and pharmacokinetic properties of novel compounds.
I. Unveiling Electronic Structure and Reactivity: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of the thiazolo[3,2-b]triazine ring system.
A. Geometry Optimization and Electronic Properties
The first step in any computational analysis is the accurate determination of the molecule's three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to obtain optimized geometries.[3] These calculations have confirmed the planarity of the fused thiazolo[3,2-b]triazine core.[4] However, the dihedral angle between the core and any substituent groups can vary significantly, which can have a profound impact on the molecule's biological activity.[4]
Once the geometry is optimized, a wealth of electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation and hydrogen bonding.
B. Spectroscopic Properties
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules.[5] By calculating the energies of electronic transitions, TD-DFT can aid in the interpretation of experimental spectra and provide insights into the nature of the excited states.[5]
C. Reaction Mechanisms
Computational methods can be used to elucidate the mechanisms of chemical reactions, including the synthesis and rearrangement of the thiazolo[3,2-b]triazine ring system. For instance, the cyclization of precursor molecules to form the thiazolo[3,2-b]triazine core has been investigated computationally.[6] A plausible mechanism for the formation of these compounds involves a Michael addition followed by cyclization.[7] Furthermore, computational studies can help to understand and predict skeletal rearrangements, such as the conversion of linear imidazo[4,5-e]thiazolo[3,2-b]triazines to their angular isomers.[6][7]
Experimental Protocol: A Typical DFT Calculation Workflow
-
Structure Building: The 2D structure of the thiazolo[3,2-b]triazine derivative is drawn using a molecule builder and converted to a 3D structure.
-
Geometry Optimization: An initial geometry optimization is performed using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
Final Optimization and Frequency Calculation: A final geometry optimization and frequency calculation are performed using a higher level of theory, such as DFT with the B3LYP functional and the 6-311+G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, including HOMO-LUMO energies, MEP, and NBO analysis.
-
TD-DFT Calculation: To predict the UV-Vis spectrum, a TD-DFT calculation is performed on the optimized geometry.
Caption: A generalized workflow for molecular docking studies.
III. Building Predictive Models: QSAR and In Silico ADMET
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [8]These models can then be used to predict the activity of new, untested compounds.
A. 3D-QSAR
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the steric and electrostatic requirements for biological activity. [9]These methods generate contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity.
B. In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction tools can be used to assess these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles. [10][11]Various web-based tools and software packages are available for predicting properties such as aqueous solubility, blood-brain barrier penetration, and potential toxicity. [10]
Data Presentation: In Silico ADMET Properties of Hypothetical Thiazolo[3,2-b]triazine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Aqueous Solubility (logS) | Blood-Brain Barrier Penetration |
| TZT-001 | 350.4 | 2.5 | 1 | 5 | -3.2 | High |
| TZT-002 | 410.5 | 3.8 | 2 | 6 | -4.5 | Medium |
| TZT-003 | 380.2 | 1.9 | 0 | 4 | -2.8 | High |
| TZT-004 | 450.6 | 4.2 | 1 | 7 | -5.1 | Low |
Conclusion and Future Directions
Theoretical and computational studies have become an integral part of the research and development of new drugs based on the thiazolo[3,2-b]triazine ring system. These methods provide a powerful and cost-effective means to understand the fundamental properties of these molecules, predict their biological activity, and guide the design of new and improved derivatives. As computational power continues to increase and new algorithms are developed, the role of in silico methods in the discovery of novel thiazolo[3,2-b]triazine-based therapeutics is set to expand even further. The integration of artificial intelligence and machine learning techniques with traditional computational chemistry approaches holds particular promise for accelerating the identification of lead compounds with optimal efficacy and safety profiles.
References
-
Gao, C., et al. (2020). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. European Journal of Medicinal Chemistry, 187, 111957. [Link]
-
Zhang, L., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules, 21(1), 103. [Link]
-
Krasavin, M., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1141-1148. [Link]
-
Geta, M., et al. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][4][10]riazole and Imidazo[2,1-b]t[4][6][10]hiadiazole Derivatives. Molecules, 26(16), 4983. [Link]
-
Kumar, A., et al. (2020). Computational analysis and synthesis of triazolothiadiazines. ResearchGate. [Link]
-
Hussien, S. A. H. (2019). TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. ResearchGate. [Link]
-
Krasavin, M., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1141-1148. [Link]
-
Hussien, S. A. H. (2017). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Semantic Scholar. [Link]
-
Hans, R. K., et al. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. Pharmacological Reports, 71(5), 947-957. [Link]
-
Dolzhenko, A. V. (2011). Synthetic routes towards thiazolot[4][6][12]riazines (review). Heterocycles, 83(4), 695-724. [Link]
-
Kopotilova, M. A., et al. (2021). Novelt[1][4][10]riazolo[3,4-b]t[4][6][10]hiadiazine andt[1][4][10]riazolo[3,4-b]t[4][6][10]hiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(21), 6433. [Link]
-
Al-Otaibi, J. S., et al. (2022). Combined experimental and TD-DFT/DMOl3 investigations, optical properties, and photoluminescence behavior of a thiazolopyrimidine derivative. Scientific Reports, 12(1), 15689. [Link]
-
Hans, R. K., et al. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. ResearchGate. [Link]
-
Oniga, S., et al. (2020). Synthesis and characterization of new thiazolo[3,2-b]t[1][4][10]riazole derivatives with anti-inflammatory potential. Farmacia, 68(3), 443-451. [Link]
-
Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0306973. [Link]
-
Garcia, J. C., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(10), 12165-12172. [Link]
-
Aggarwal, R., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1308. [Link]
-
Hussien, S. A. H. (2019). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. ResearchGate. [Link]
-
El-Mernissi, R., et al. (2020). 3D-QSAR Modeling and Molecular Docking Studies of novel triazoles-quinine derivatives as antimalarial agents. ResearchGate. [Link]
-
Sakr, M. A. S., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. International Journal of Electrochemical Science, 17(8), 22083. [Link]
-
El-Shafei, A., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 5096-5105. [Link]
-
El-Mernissi, R., et al. (2021). 3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. Egyptian Journal of Chemistry, 64(10), 5649-5660. [Link]
Sources
- 1. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Efficacy Testing of Thiazolo[3,2-b]triazin-7-one Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Thiazolo[3,2-b]triazin-7-one derivatives represent a promising class of N-bridged heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities.[1][2] Preliminary studies have indicated their potential as antibacterial agents, making it crucial to establish robust and standardized protocols for the systematic evaluation of their efficacy in vitro.[1][3][4]
This comprehensive guide provides detailed, field-proven protocols for assessing the antibacterial activity of novel thiazolo[3,2-b]triazin-7-one derivatives. We will delve into the principles and step-by-step execution of the most common and reliable methods: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for preliminary screening. Furthermore, we will outline the protocol for determining the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects. These protocols are designed in accordance with internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6]
I. Foundational Concepts in Antibacterial Susceptibility Testing
Before proceeding to the experimental protocols, it is essential to understand the key parameters being measured:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] It is the primary metric for quantifying the potency of a new compound.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, the MBC provides critical information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10][11]
The choice of method is often guided by the stage of research. Diffusion-based assays are excellent for initial high-throughput screening, while dilution methods provide more precise quantitative data on potency.
II. Broth Microdilution Method for MIC Determination
The broth microdilution method is a highly standardized and widely used technique to determine the MIC of a compound in a liquid medium.[5][7][12] It involves a serial dilution of the test compound in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
Causality Behind Experimental Choices:
-
Why Mueller-Hinton Broth (MHB)? MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antibiotics.[13] Cation-adjusted MHB (CAMHB) is often specified by CLSI to ensure the correct activity of certain classes of antibiotics.
-
Why a 0.5 McFarland Standard? Standardizing the initial bacterial inoculum is critical for reproducibility.[14][15] A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring a consistent bacterial challenge across all wells.[16]
-
Why Serial Two-Fold Dilutions? This approach allows for the determination of a precise MIC value over a wide range of concentrations.[12]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Test Compound:
-
Accurately weigh the thiazolo[3,2-b]triazin-7-one derivative and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6] Ensure complete dissolution.
-
Expert Insight: The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must be included.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.[15]
-
Transfer the colonies to a tube containing sterile saline or a suitable broth (e.g., Tryptic Soy Broth).[15][17]
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard.[17] This can be verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison.[18]
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Microtiter Plate Setup:
-
Using a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.[7]
-
Add 100 µL of the stock solution of your test compound (prepared in MHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[7][20] Discard the final 100 µL from the last dilution column.
-
This will result in wells with decreasing concentrations of the thiazolo[3,2-b]triazin-7-one derivative.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Crucial Controls:
-
Growth Control: Wells containing MHB and bacteria, but no test compound.
-
Sterility Control: Wells with MHB only, no bacteria or compound.
-
Solvent Control: Wells with MHB, bacteria, and the highest concentration of DMSO used.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15][19]
-
-
MIC Determination:
III. Agar Well Diffusion Assay
The agar well diffusion method is a preliminary, qualitative or semi-quantitative assay to screen for antibacterial activity.[12] It relies on the diffusion of the test compound from a well through an agar medium seeded with the test microorganism. The presence of a clear zone of inhibition around the well indicates antibacterial activity.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol: Agar Well Diffusion
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[21]
-
-
Well Creation and Compound Application:
-
Aseptically, use a sterile cork borer (typically 6 mm in diameter) to punch wells into the agar.[16][22]
-
Prepare solutions of your thiazolo[3,2-b]triazin-7-one derivatives at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.[16][22]
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (solvent only) on each plate.
-
-
Incubation and Measurement:
-
Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.[16][22]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).[22]
-
IV. Minimum Bactericidal Concentration (MBC) Determination
Following the determination of the MIC, the MBC assay is performed to assess whether the compound is bactericidal.[13]
Step-by-Step Protocol: MBC
-
Subculturing from MIC Plate:
-
From the clear wells of the MIC microtiter plate (at the MIC, 2x MIC, and 4x MIC concentrations), take a small aliquot (e.g., 10 µL).[23]
-
Spot-plate this aliquot onto a fresh, antibiotic-free MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) that have grown from each spot.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]
-
V. Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison of the activity of different derivatives against various bacterial strains.
Table 1: Hypothetical Antibacterial Activity of Thiazolo[3,2-b]triazin-7-one Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| TZT-01 | -H | 64 | 128 | 10 | 8 | >256 |
| TZT-02 | -Cl | 16 | 32 | 18 | 15 | 32 |
| TZT-03 | -OCH₃ | 32 | 64 | 15 | 12 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 25 | 28 | 1 |
VI. Conclusion and Trustworthiness of Protocols
The protocols detailed herein provide a self-validating system for the in vitro antibacterial evaluation of thiazolo[3,2-b]triazin-7-one derivatives. By adhering to standardized procedures, including the use of quality control strains (e.g., ATCC strains), appropriate controls (positive, negative, solvent), and precise inoculum preparation, researchers can generate reliable and reproducible data.[14] This methodological rigor is paramount for making informed decisions in the drug development pipeline and contributes to the authoritative grounding of the research findings. The combination of a screening assay (agar well diffusion) with quantitative potency (MIC) and lethality (MBC) assessments offers a comprehensive preliminary characterization of the antibacterial potential of these novel compounds.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Available at: [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Available at: [Link]
-
Haliy, I. V., et al. (2025).[13][14]Thiazolo[3,2-b][12][13][24]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. Molecules, 30(14), 1234. Available at: [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2182. Available at: [Link]
-
Holder, I. A., & Neely, A. N. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Available at: [Link]
-
ASM Journals. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing. Journal of Clinical Microbiology, 17(3), 450-457. Available at: [Link]
-
World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
-
ResearchGate. (2013). Synthesis, characterization and evaluation of antibacterial activity of some thiazolo[3,2-b][12][13][24]triazole incorporating diphenylsulfone moieties. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. Available at: [Link]
-
LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
MDPI. (2021). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Antibiotics, 10(11), 1294. Available at: [Link]
-
PubMed. (2020). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7 H-thiazolo[3,2- b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules, 25(6), 1307. Available at: [Link]
-
International Journal of Molecular Sciences. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Available at: [Link]
-
The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 949. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5521. Available at: [Link]
-
Frontiers. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Cellular and Infection Microbiology, 13, 1243403. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7 H-thiazolo[3,2- b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. woah.org [woah.org]
- 15. apec.org [apec.org]
- 16. chalcogen.ro [chalcogen.ro]
- 17. journals.asm.org [journals.asm.org]
- 18. cdstest.net [cdstest.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. hereditybio.in [hereditybio.in]
- 22. webcentral.uc.edu [webcentral.uc.edu]
- 23. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 24. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Acetylcholinesterase Inhibitors Using Ellman's Method with a Focus on Thiazolo[3,2-b]triazin-7-ones
Introduction: The Critical Role of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease (AD), a neurodegenerative disorder characterized by cognitive decline.[1][2] By preventing acetylcholine breakdown, AChE inhibitors increase the neurotransmitter's availability in the synaptic cleft, enhancing cholinergic function.
The thiazolo[3,2-b]triazin-7-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and notably, anti-acetylcholinesterase properties.[3] Several studies have reported the design, synthesis, and evaluation of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as potent AChE inhibitors, making them a relevant and important class of compounds for AD drug discovery programs.[1][4][5][6]
This application note provides a detailed, field-proven protocol for determining the AChE inhibitory activity of thiazolo[3,2-b]triazin-7-ones using the classic, reliable, and cost-effective Ellman's method.[7] The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying principles and data analysis workflows necessary for robust and reproducible results.
Principle of the Assay: A Chromogenic Cascade
The Ellman's assay, first introduced by George L. Ellman in 1959, is a spectrophotometric method for quantifying thiol (-SH) groups.[8][9] Its adaptation for AChE activity relies on a two-step enzymatic and chemical reaction cascade.
-
Enzymatic Hydrolysis: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[10]
-
Chromogenic Reaction: The free thiol group of the newly formed thiocholine rapidly reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), cleaving the disulfide bond. This reaction is stoichiometric, releasing one molecule of the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion for every molecule of thiocholine produced.[7][9]
The concentration of TNB²⁻ is quantified by measuring the absorbance of light at 412 nm. The rate of color formation (i.e., the increase in absorbance over time) is directly proportional to the AChE activity. When an inhibitor, such as a thiazolo[3,2-b]triazin-7-one derivative, is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of TNB²⁻ formation. The potency of the inhibitor is determined by measuring this reduction in reaction velocity.
Caption: Workflow of the Ellman's method for AChE inhibition.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel), lyophilized powder.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Buffer Component: Sodium phosphate monobasic and dibasic.
-
Test Compounds: Thiazolo[3,2-b]triazin-7-one derivatives.
-
Positive Control: Huperzine-A or Donepezil.
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Equipment:
-
Spectrophotometric 96-well plate reader with kinetic measurement capability.
-
Clear, flat-bottom 96-well microplates.
-
Calibrated single and multichannel micropipettes.
-
Vortex mixer.
-
Analytical balance.
-
Preparation of Solutions
Causality Insight: The pH of the reaction buffer is critical. A pH of 8.0 is optimal as it facilitates the ionization of the TNB product, ensuring a strong and stable colorimetric signal, and is within the effective range for AChE activity.[8][11] All solutions should be prepared fresh daily to avoid degradation, particularly of ATCI and DTNB.
-
Assay Buffer (50 mM Sodium Phosphate, pH 8.0):
-
Prepare separate stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic.
-
To prepare 100 mL of 50 mM buffer, mix appropriate volumes of the stock solutions and adjust the pH to 8.0 using a pH meter. Dilute with ultrapure water to the final volume. This buffer is used for all dilutions.[12]
-
-
AChE Stock Solution (e.g., 1 U/mL):
-
Reconstitute the lyophilized enzyme in Assay Buffer to a concentration of 1 U/mL.
-
Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For the assay, dilute this stock with Assay Buffer to the desired working concentration (e.g., 0.05 U/mL).
-
-
DTNB Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.[13] Store protected from light. For the assay, this is typically diluted to a working concentration of 0.5 mM.
-
-
ATCI Solution (10 mM):
-
Dissolve 2.89 mg of ATCI in 1 mL of Assay Buffer. Prepare this solution immediately before use as it is susceptible to hydrolysis.
-
-
Test Compound and Control Stock Solutions (e.g., 10 mM):
-
Dissolve the thiazolo[3,2-b]triazin-7-one derivatives and the positive control (e.g., Huperzine-A) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions from this stock using DMSO. The final concentration of DMSO in the assay well should be kept constant and low (≤1%) to avoid affecting enzyme activity.
-
Experimental Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well. It is crucial to include proper controls to ensure the validity of the results.
Plate Layout and Controls:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, DTNB, and DMSO (at the same final concentration as the test wells). This represents the uninhibited reaction rate.
-
Test Wells: Contain enzyme, substrate, DTNB, and the thiazolo[3,2-b]triazin-7-one test compound at various concentrations.
-
Positive Control Wells: Contain enzyme, substrate, DTNB, and a known AChE inhibitor (e.g., Huperzine-A) at various concentrations.
-
Blank (Substrate Control): Contains Assay Buffer, substrate, and DTNB (no enzyme). This accounts for any non-enzymatic hydrolysis of ATCI.
-
Blank (Inhibitor Control): Contains Assay Buffer, substrate, DTNB, and the test compound at its highest concentration. This checks for any absorbance interference from the test compound itself.
Step-by-Step Assay Procedure:
-
Prepare Inhibitor Plate: In a 96-well plate, add 2 µL of the serially diluted thiazolo[3,2-b]triazin-7-one compounds, positive control, or pure DMSO (for 100% activity control) to the appropriate wells.
-
Add Enzyme and DTNB: Prepare a master mix of AChE and DTNB in Assay Buffer. For each well, you will need 158 µL of this mix.
-
Example Calculation for one well: 138 µL Assay Buffer + 10 µL of 1 U/mL AChE stock + 10 µL of 10 mM DTNB stock.
-
Add 158 µL of this master mix to each well containing the inhibitor/DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature (or 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[8][12]
-
Initiate Reaction: Add 40 µL of the 10 mM ATCI solution to all wells to start the enzymatic reaction. The total volume is now 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 412 nm every 60 seconds for a total of 10-15 minutes.[10]
***dot graph TD { A[Start: Prepare Reagents] --> B{Plate Setup}; B --> C[Add 2 µL Inhibitor/DMSO to wells]; C --> D{Prepare Enzyme/DTNB Master Mix}; D --> E[Add 158 µL Master Mix to wells]; E --> F[Pre-incubate for 15 min]; F --> G{Initiate Reaction}; G --> H[Add 40 µL ATCI Substrate]; H --> I[Measure Absorbance at 412 nm kinetically]; I --> J[End: Data Analysis];
}
Sources
- 1. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b] [1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
The Carrageenan-Induced Rat Paw Edema Model: An Application Note and Protocol for Anti-Inflammatory Drug Screening
Introduction: A Validated Model for Acute Inflammation
The study of inflammation, a cornerstone of immunology and pharmacology, necessitates robust and reproducible in vivo models. The carrageenan-induced rat paw edema model stands as a classical and widely utilized assay for evaluating the efficacy of potential anti-inflammatory therapeutics. This model's enduring relevance lies in its simplicity, reproducibility, and well-characterized biphasic inflammatory response, which allows for the dissection of different phases of acute inflammation and the mechanisms of action of novel compounds.
Carrageenan, a sulfated polysaccharide extracted from red seaweed, is a potent phlogistic agent that elicits a localized, acute, and transient inflammatory response upon subcutaneous injection into a rat's paw. This response is characterized by the cardinal signs of inflammation: edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The ensuing edema is a direct consequence of increased vascular permeability and the extravasation of fluid and plasma proteins into the interstitial space, driven by a cascade of inflammatory mediators. This application note provides a comprehensive guide to the principles, protocols, and data analysis of the carrageenan-induced rat paw edema model, tailored for researchers, scientists, and drug development professionals.
The Biphasic Mechanism of Carrageenan-Induced Inflammation
The inflammatory response induced by carrageenan is biphasic, involving a sequence of mediator release that drives the progression of edema.[1] Understanding this biphasic nature is crucial for interpreting the results of anti-inflammatory drug testing, as different classes of drugs may target specific phases of the response.
Phase 1: The Early Phase (0-2.5 hours)
The initial phase of inflammation, occurring within the first couple of hours after carrageenan injection, is primarily mediated by the release of vasoactive amines, including:
-
Histamine: Released from mast cells, histamine increases vascular permeability and causes vasodilation.
-
Serotonin (5-HT): Also released from mast cells, serotonin contributes to increased vascular permeability.
-
Bradykinin: A potent vasodilator and mediator of pain, bradykinin is formed through the activation of the kinin system.
This early phase is characterized by a rapid increase in paw volume due to the immediate effects of these mediators on the local vasculature.
Phase 2: The Late Phase (2.5-6 hours)
The late phase of carrageenan-induced inflammation is sustained by the release of prostaglandins and the infiltration of neutrophils into the site of injection.[2] Key mediators of this phase include:
-
Prostaglandins (especially PGE₂): Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are potent vasodilators and contribute to edema formation and hyperalgesia.[3] This phase is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
-
Leukotrienes: Produced through the lipoxygenase pathway, leukotrienes contribute to neutrophil chemotaxis and increased vascular permeability.
-
Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are released, further amplifying the inflammatory cascade and promoting the recruitment of immune cells.
The late phase is characterized by a more sustained and pronounced edema, driven by the continued production of inflammatory mediators and the influx of neutrophils.
Molecular Signaling Pathway of Carrageenan-Induced Inflammation
Recent research has elucidated the upstream molecular signaling pathways initiated by carrageenan. Carrageenan is recognized by Toll-like receptor 4 (TLR4) on resident immune cells, such as macrophages.[4] This recognition triggers a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][5]
Caption: Carrageenan-induced inflammatory signaling pathway.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for conducting the carrageenan-induced rat paw edema assay. Adherence to ethical guidelines for animal research is paramount.[6][7]
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
Sterile 0.9% saline
-
Test compound and vehicle
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Animal weighing scale
-
Syringes (1 mL) with 26-gauge needles
-
Oral gavage needles (for oral administration)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment to minimize stress-related variability.[3]
-
Animal Grouping and Fasting: Randomly divide the rats into experimental groups (n=6-8 per group):
-
Group 1 (Control): Receives the vehicle.
-
Group 2 (Positive Control): Receives the standard anti-inflammatory drug (e.g., Indomethacin).
-
Group 3, 4, etc. (Test Groups): Receive different doses of the test compound. Fast the animals overnight before the experiment but allow free access to water.
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups. The route of administration (e.g., oral, intraperitoneal) will depend on the properties of the test compound. Typically, administration occurs 30-60 minutes before carrageenan injection.
-
Induction of Edema: At a designated time after drug administration (t=0), inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[8]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Analysis and Presentation
The anti-inflammatory activity is quantified by calculating the percentage inhibition of edema in the treated groups compared to the control group.
Calculation of Edema and Percentage Inhibition:
-
Increase in Paw Volume (Edema): For each animal at each time point, calculate the increase in paw volume:
-
ΔV = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the baseline paw volume.
-
-
Percentage Inhibition of Edema: Calculate the percentage inhibition using the following formula:[7]
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Where ΔV_control is the mean increase in paw volume in the control group and ΔV_treated is the mean increase in paw volume in the treated group.
-
Data Presentation:
The results should be presented clearly in a tabular format, showing the mean paw volume, the increase in paw volume, and the percentage inhibition for each group at each time point. Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), should be performed to determine the statistical significance of the observed effects.[2]
Table 1: Example of Data Presentation for Carrageenan-Induced Paw Edema Assay
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM (at 3 hours) | Mean Increase in Paw Volume (ΔV) (mL) | % Inhibition of Edema |
| 1 | Control (Vehicle) | - | 1.85 ± 0.08 | 0.75 ± 0.06 | - |
| 2 | Positive Control | Indomethacin (10) | 1.35 ± 0.05 | 0.25 ± 0.04 | 66.7% |
| 3 | Test Compound A | 50 | 1.60 ± 0.07 | 0.50 ± 0.05 | 33.3% |
| 4 | Test Compound A | 100 | 1.42 ± 0.06 | 0.32 ± 0.04 | 57.3% |
*p < 0.05 compared to the control group.
Best Practices and Troubleshooting
To ensure the reliability and reproducibility of the carrageenan-induced paw edema assay, consider the following best practices and troubleshooting tips:
| Best Practice/Issue | Rationale/Solution |
| Consistent Carrageenan Preparation | Prepare the carrageenan solution fresh for each experiment to avoid variability in its phlogistic activity. Ensure it is fully dissolved and homogenous. |
| Precise Injection Technique | Inject a consistent volume (0.1 mL) into the same sub-plantar location for all animals to minimize variability in the inflammatory response. |
| Accurate Plethysmometer Use | Immerse the paw to the same anatomical mark (e.g., the lateral malleolus) for each measurement to ensure consistent volume displacement readings. Calibrate the instrument regularly.[9] |
| Minimizing Animal Stress | Handle the animals gently and acclimatize them properly to the laboratory environment and measurement procedures to reduce stress-induced physiological changes that can affect the inflammatory response.[7] |
| High Variability in Control Group | If high variability is observed in the control group's paw edema, review the consistency of the carrageenan preparation and injection technique. Ensure all animals are of a similar age and weight. |
| Lack of Effect with Positive Control | If the positive control (e.g., Indomethacin) does not show significant inhibition, verify the drug's potency, preparation, and administration route and timing. Also, check the carrageenan's activity. |
Conclusion: A Reliable Tool for Anti-Inflammatory Research
The carrageenan-induced rat paw edema model remains a valuable and informative preclinical assay for the screening and characterization of novel anti-inflammatory compounds. Its well-defined biphasic response allows for insights into the potential mechanisms of action of test substances. By following a standardized protocol, adhering to ethical guidelines, and implementing best practices for data collection and analysis, researchers can generate reliable and reproducible data to advance the development of new anti-inflammatory therapies.
References
- Boyadzhieva, S., & Angelov, A. (2023). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 10(4), 5556-5564.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Widyarini, S., Sugiyono, S., Akrom, A., & Paryuni, A. D. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase and Interleukin-6. World's Veterinary Journal, 13(4), 521-530.
- Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2S3), E255.
- Fehrenbacher, J. C., Varga, M. R., & Basbaum, A. I. (2012). Models of inflammation: carrageenan-or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, 56(1), 5-4.
- Bhattacharyya, S., Dudeja, P. K., & Tobacman, J. K. (2008). Carrageenan-induced NFκB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA)-General Subjects, 1780(7-8), 973-982.
- Hafeez, A., Jain, U., Sajwan, P., & Gupta, S. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(5), 28-32.
-
National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
- Bhattacharyya, S., Borthakur, A., Dudeja, P. K., & Tobacman, J. K. (2010). Prolongation of carrageenan-induced inflammation in human colonic epithelial cells by activation of an NFκB–BCL10 loop. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(3), G633-G641.
- Fereidoni, M., Ahmadiani, A., Semnanian, S., & Javan, M. (2000). An accurate and simple method for measurement of paw edema. Journal of pharmacological and toxicological methods, 43(1), 11-14.
- Larsen, M. H., Sørensen, J. A., & Kjaer, M. (2022). Microcomputed tomography versus plethysmometer and electronic caliper in the measurements of lymphedema in the hindlimb of mice. Scientific reports, 12(1), 12260.
- Hadkar, U. B., Hadkar, A. S., Jagtap, S. V., & Chimote, N. P. (2016). Development of method to measure Rat Paw Edema using a conductivity meter. Asian Journal of Pharmacy and Technology, 6(3), 186-188.
-
San Diego Instruments. (2022, August 8). What is a Plethysmometer Used For?. Retrieved from [Link]
-
American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microcomputed tomography versus plethysmometer and electronic caliper in the measurements of lymphedema in the hindlimb of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Thiazolo[3,2-b]triazin-7-one Derivatives
Introduction: The Therapeutic Potential of the Thiazolo[3,2-b]triazin-7-one Scaffold
The thiazolo[3,2-b]triazin-7-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, formed by the fusion of a thiazole and a 1,2,4-triazine ring, serves as a versatile template for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[1][2][3] The rigid structure of the fused ring system allows for the precise spatial orientation of various substituents, enabling targeted interactions with specific biological macromolecules.
These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing robust in vivo efficacy studies for novel thiazolo[3,2-b]triazin-7-one derivatives. The protocols detailed herein are synthesized from established methodologies and field-proven insights, focusing primarily on the most promising and well-documented therapeutic areas for this compound class: anti-inflammatory and anticancer activities.
PART 1: Preclinical Study Design: From Bench to In Vivo
Before embarking on animal studies, a thorough in vitro characterization of the lead compound(s) is paramount. This initial phase ensures that only the most promising candidates, with well-defined properties, advance to costly and ethically sensitive in vivo testing.
Foundational In Vitro & Ex Vivo Assessment
A successful in vivo study is built upon a solid foundation of in vitro data. Key preliminary assessments include:
-
Potency and Selectivity: Determination of IC₅₀ or EC₅₀ values against the primary target (e.g., specific enzymes, receptors, or cancer cell lines). For instance, derivatives targeting inflammation might be profiled against cyclooxygenase (COX) or lipoxygenase enzymes, while anticancer candidates would be tested against a panel of relevant cancer cell lines.[3]
-
Mechanism of Action (MoA): Elucidation of the molecular mechanism is critical. For anticancer agents, this could involve assessing the inhibition of specific kinases like Akt or effects on topoisomerase. For anti-inflammatory compounds, measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages is a standard approach.
-
ADME-Tox Profiling: An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity is crucial. This includes:
-
Solubility: Poor aqueous solubility can severely limit oral bioavailability.
-
Metabolic Stability: Incubation with liver microsomes provides an early indication of the compound's metabolic fate.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.
-
Cytotoxicity: Evaluation against non-cancerous cell lines (e.g., normal fibroblasts) helps determine the therapeutic window.
-
Pharmacokinetic Properties: A compound must possess suitable physicochemical properties to be an effective oral drug candidate. Adherence to frameworks like Lipinski's "Rule of Five" is often used as an initial filter.[2]
-
Workflow for Preclinical Candidate Selection
The transition from a promising in vitro hit to an in vivo candidate requires a structured approach. The following workflow illustrates the key decision-making stages.
Caption: Workflow for a subcutaneous xenograft efficacy study.
PART 4: Data Presentation and Interpretation
Quantitative data from in vivo studies should be summarized in a clear and concise format to facilitate interpretation and comparison between groups.
Table 1: Example Data Summary for Anti-Inflammatory Study (Carrageenan Model)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Compound X | 10 | 0.68 ± 0.06 | 20.0% |
| Compound X | 30 | 0.45 ± 0.05** | 47.1% |
| Compound X | 100 | 0.31 ± 0.04 | 63.5% |
| *Statistically significant difference from Vehicle Control: **p<0.01, **p<0.001 |
Table 2: Example Data Summary for Anticancer Xenograft Study
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 150 | - | +5.2% |
| 5-Fluorouracil | 20 | 650 ± 95 | 55.2% | -8.5% |
| Compound Y | 50 | 810 ± 110** | 44.1% | +2.1% |
| Compound Y | 100 | 425 ± 70 | 70.7% | -1.5% |
| *Statistically significant difference from Vehicle Control: **p<0.01, **p<0.001 |
Conclusion
The thiazolo[3,2-b]triazin-7-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The successful translation of an in vitro active compound into an in vivo effective drug candidate depends critically on the rigorous and logical application of well-designed animal models. The protocols and workflows described in these notes provide a robust framework for evaluating the efficacy of these compounds, ensuring that the generated data is reliable, reproducible, and translatable. By integrating pharmacokinetic, pharmacodynamic, and efficacy endpoints, researchers can build a comprehensive data package to support the continued development of this versatile chemical class.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Gazieva, G. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1141–1148. Available at: [Link]
-
Lv, K., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. BMC Chemistry, 18(1), 1-13. Available at: [Link]
- O'Donnell, C. J., et al. (2013). Practical medicinal chemistry with macrocycles: design, synthesis, and case studies. John Wiley & Sons.
-
Ayaz, M., et al. (2014). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Medicinal Chemistry Research, 23(10), 4476-4487. Available at: [Link]
-
Wang, S., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3658-3661. Available at: [Link]
-
Zala, G., et al. (2022). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][4][5]riazole and Imidazo[2,1-b]t[2][4][5]hiadiazole Derivatives. Molecules, 27(19), 6524. Available at: [Link]
-
Bartlett, R. R., et al. (1990). Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. Agents and Actions, 32(1-2), 10-15. Available at: [Link]
-
Sławiński, J., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 20(18), 4567. Available at: [Link]
-
Tozkoparan, B., et al. (2000). Synthesis of some 1,2,4-triazolo[3,2-b]-1,3-thiazine-7-ones with potential analgesic and antiinflammatory activities. Arzneimittelforschung, 50(11), 1019-1023. Available at: [Link]
-
Ali, M. M. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Journal of American Science, 8(1), 589-595. Available at: [Link]
Sources
- 1. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 2. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Probing the Inhibition of Acetylcholinesterase by Thiazolo[3,2-b]triazin-7-one: An In Silico Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of a thiazolo[3,2-b]triazin-7-one derivative with human acetylcholinesterase (AChE). Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1] The thiazolo[3,2-b]triazin-7-one scaffold has emerged as a promising chemotype for the development of novel AChE inhibitors.[1][2][3] This guide is designed to provide both the practical steps and the scientific rationale necessary for researchers to computationally evaluate the binding affinity and interaction patterns of this ligand class with its target enzyme. We will utilize industry-standard, freely available software to perform protein and ligand preparation, molecular docking, and in-depth results analysis, ensuring the protocol is both accessible and scientifically rigorous.
Scientific Rationale and Strategic Overview
Acetylcholinesterase: A Key Target in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a serine hydrolase that terminates cholinergic neurotransmission by catalyzing the breakdown of the neurotransmitter acetylcholine.[4] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, offering symptomatic relief.[4] The three-dimensional structure of human AChE reveals a deep, narrow gorge leading to the active site, which is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS).[4] This complex architecture provides a rich landscape for the design of specific and potent inhibitors.
The Promise of the Thiazolo[3,2-b]triazin-7-one Scaffold
The thiazolo[3,2-b]triazin-7-one heterocyclic system has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Several studies have highlighted its potential as a source of novel AChE inhibitors, with some derivatives showing the ability to interact with both the CAS and PAS of the enzyme.[1] This dual-binding capability is a desirable characteristic for next-generation AChE inhibitors.
Molecular Docking as a Predictive Tool
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein's binding site. By simulating the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, we can gain insights into the structural basis of inhibition and guide the rational design of more potent compounds.
Essential Software and Resources
This protocol is designed to be executed using freely accessible software. The underlying principle is to provide a robust yet approachable workflow.
| Software/Resource | Purpose | Recommended Tool | URL for Access |
| Molecular Visualization | Viewing and manipulating protein and ligand structures | PyMOL | [Link] |
| Protein Preparation | Preparing the AChE structure for docking | AutoDockTools (MGLTools) | [Link] |
| Ligand Preparation | Generating 3D coordinates and preparing the ligand for docking | PubChem, Avogadro, AutoDockTools | [Link], [Link], See above |
| Molecular Docking | Performing the docking simulation | AutoDock Vina | [Link] |
| Protein Data Bank (PDB) | Source for the 3D structure of human AChE | RCSB PDB | [Link] |
Experimental Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage pipeline, from data acquisition to final analysis.
Caption: Key interactions between the ligand and AChE active site.
Conclusion and Future Directions
This application note has detailed a robust and accessible protocol for the molecular docking of a thiazolo[3,2-b]triazin-7-one derivative with human acetylcholinesterase. By following these steps, researchers can generate valuable predictive data on the binding mode and affinity of potential inhibitors. The insights gained from this in silico analysis, particularly the identification of key interacting residues, can guide the synthesis and biological evaluation of novel, more potent AChE inhibitors for the potential treatment of Alzheimer's disease. Further computational studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted protein-ligand complex over time.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 648831, 3-Amino-6-methyl-7H-t[4]hiazolo[3,2-b]t[5][6]riazin-7-one. Retrieved from [Link].
-
ResearchGate (n.d.). Structure of Acetylcholinestrase (PDB ID: 4PQE). Retrieved from [Link].
-
A. Ali, et al. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link].
-
RCSB PDB (2015). 4PQE: Crystal Structure of Human Acetylcholinesterase. Retrieved from [Link].
-
ResearchGate (2022). How do I identify/visualise hydrophobic interactions in PyMol? Retrieved from [Link].
-
ResearchGate (n.d.). Molecular docking interaction models of AChE (PDB ID: 4PQE) with... Retrieved from [Link].
-
Graphviz (2015). Drawing graphs with dot. Retrieved from [Link].
-
The Scripps Research Institute (2020). AutoDock Vina Manual. Retrieved from [Link].
-
ResearchGate (2015). How can I calculate RMSD between two ligands (crystal and docked)? Retrieved from [Link].
-
Matter Modeling Stack Exchange (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link].
-
ResearchGate (n.d.). Redocking experiment of donepezil using pdb 1b41. Retrieved from [Link].
-
S. Liu, et al. (2014). Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Archiv der Pharmazie. Retrieved from [Link].
-
National Center for Biotechnology Information (2014). 4PQE: Crystal Structure of Human Acetylcholinesterase. Retrieved from [Link].
-
ETFLIN (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link].
-
PyMOL Wiki (2014). Displaying Biochemical Properties. Retrieved from [Link].
-
AutoDock Vina 1.2.0 documentation (n.d.). Basic docking. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). Downloads - PubChem. Retrieved from [Link].
-
YouTube (2021). Graphviz tutorial. Retrieved from [Link].
-
ResearchGate (2009). Design, synthesis, and biological evaluation of 7H-thiazolo [3, 2-b]-1, 2, 4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Retrieved from [Link].
-
SourceForge (2018). [PyMOL] Calculate RMSD between ligands from a crystal structure and from a docking. Retrieved from [Link].
-
YouTube (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link].
-
PLOS (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. Retrieved from [Link].
-
ResearchGate (n.d.). I Prepare the config.txt file PART: II Perform the AutoDock Vina. Retrieved from [Link].
-
Medium (2023). Automate Downloading 3D Molecular Structures and Properties from PubChem with Python. Retrieved from [Link].
-
YouTube (2017). Pymol for Beginners - video 4: H-bonds. Retrieved from [Link].
-
RCSB PDB (2013). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. Retrieved from [Link].
-
Daniele Teti (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link].
-
Semantic Scholar (n.d.). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]- 1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Retrieved from [Link].
-
PyMOL Wiki (2018). RmsdByResidue. Retrieved from [Link].
-
Carlsson Lab (n.d.). Tutorial for PyMOL. Retrieved from [Link].
-
MDPI (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[5][6]riazole and Imidazo[2,1-b]t[4][5]hiadiazole Derivatives. Retrieved from [Link].
-
National Institutes of Health (n.d.). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Retrieved from [Link].
-
The Scripps Research Institute (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link].
-
ResearchGate (n.d.). (a) Redocking of donepezil in the active site of human acetylcholinesterase (hAChE) (PDB. Retrieved from [Link].
-
Sketchviz (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link].
-
Medium (2023). Retrieving 3D Compound Structures from PubChem using Python. Retrieved from [Link].
-
ResearchGate (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? Retrieved from [Link].
-
RCSB PDB (n.d.). Versions: 4PQE. Retrieved from [Link].
-
PyMOL Wiki (n.d.). PyMOL: Determination of hydrogen bonding interactions. Retrieved from [Link].
-
ScienceDirect (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput. Retrieved from [Link].
-
YouTube (2023). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. Retrieved from [Link].
-
YouTube (2023). Molecular Docking with AutoDock Vina | Creation of Docking Parameter File .dpf Tut-6 | For beginners. Retrieved from [Link].
-
Fvs (n.d.). Dot Language Graphviz. Retrieved from [Link].
-
ResearchGate (2023). PubChem 3D structures? Retrieved from [Link].
-
Bioinformatics Stack Exchange (2021). rmsd between re-docked complex and co-crystallized complex. Retrieved from [Link].
-
YouTube (2024). How to Download Molecular Structures in Bulk from PubChem Database? [TUTORIAL]. Retrieved from [Link].
-
RCSB PDB (2014). 4KPE: Novel fluoroquinolones in complex with topoisomerase IV from S. pneumoniae and E-site G-gate. Retrieved from [Link].
-
RCSB PDB (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved from [Link].
Sources
- 1. Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Acetylcholinesterase Inhibitors Based on the Thiazolo[3,2-b]triazine Scaffold
Introduction: A Renewed Focus on Cholinergic Pathways for Neuroprotection
Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, characterized by progressive cognitive decline and neurodegeneration.[1] The cholinergic hypothesis, a foundational concept in AD research, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a significant contributor to the cognitive and memory deficits observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve impulse.[1][2] Consequently, inhibiting AChE elevates ACh levels, enhancing cholinergic neurotransmission and offering symptomatic relief. This mechanism forms the basis for several currently approved AD therapies.[3]
Heterocyclic compounds are a cornerstone of medicinal chemistry due to their diverse pharmacological profiles. Among them, the fused thiazolo[3,2-b]triazine scaffold has emerged as a structure of significant interest, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] Recent investigations have highlighted its potential as a novel scaffold for potent AChE inhibitors.[2][3][4][5][6]
This guide provides a comprehensive technical overview and detailed protocols for researchers engaged in the discovery and development of novel AChE inhibitors based on the 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one core. We will detail the synthetic chemistry, in vitro enzymatic evaluation, kinetic analysis, and preliminary structure-activity relationship (SAR) studies that are crucial for advancing this promising class of compounds.
Part 1: Chemical Synthesis of the Thiazolo[3,2-b]triazine Core
The synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives is typically achieved through a multi-step condensation reaction. The general workflow involves the construction of a triazine intermediate followed by cyclization with a thiazole precursor. This approach allows for the introduction of diverse substituents at key positions (primarily C3 and C6) to explore the chemical space and optimize biological activity.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b] [1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for Assessing the Antitubercular Activity of Novel Heterocyclic Compounds
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, responsible for millions of infections and deaths annually.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered many first- and second-line drugs ineffective, creating an urgent need for the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] Heterocyclic compounds represent a promising and diverse scaffold for the development of new anti-TB drugs.[1][3]
This comprehensive guide provides a structured, field-proven protocol for researchers, scientists, and drug development professionals to assess the antitubercular activity of novel heterocyclic compounds. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data to support the progression of promising candidates from initial screening to preclinical evaluation.
Foundational Principles: Choosing the Right Tools for the Job
A successful antitubercular drug discovery program hinges on a logical and hierarchical screening cascade. This begins with high-throughput in vitro assays to identify initial "hits" and progresses to more complex assays to characterize their activity and safety profile.
Selecting the Appropriate Mycobacterial Strains
The choice of mycobacterial strain is a critical first step that influences the interpretation and relevance of the screening results.
-
Mycobacterium tuberculosis H37Rv (ATCC 27294): This is the standard, virulent, and well-characterized laboratory strain recommended for primary screening of antitubercular compounds.[2][4] Its genetic stability and extensive historical data provide a reliable baseline for activity assessment.
-
Mycobacterium bovis BCG (Bacillus Calmette-Guérin): As a surrogate for the more pathogenic M. tuberculosis, M. bovis BCG is often used in initial high-throughput screening for biosafety reasons, as its genome is over 99% identical to that of M. tuberculosis H37Rv.[5] However, it's important to note that some compounds may exhibit selective activity against BCG, necessitating confirmation against M. tuberculosis.[5]
-
Drug-Resistant Clinical Isolates: To assess the efficacy of novel compounds against resistant strains, it is crucial to include well-characterized MDR and XDR clinical isolates in secondary screening panels.[6]
Establishing Robust Controls
The inclusion of appropriate controls is fundamental to the validity of any screening assay.
-
Positive Controls: Standard first-line antitubercular drugs such as Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol should be included in every assay to confirm the susceptibility of the test organism and the proper functioning of the assay.[7][8]
-
Negative Controls: Wells containing only the mycobacterial inoculum and culture medium (with the same concentration of the compound's solvent, typically DMSO) are essential to establish baseline growth.
-
Sterility Controls: Wells containing only culture medium are necessary to check for contamination.
Primary In Vitro Screening: Identifying Initial Hits
The initial step in the screening cascade is to identify compounds that inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely accepted, cost-effective, and reliable method for this purpose.[2][3][9][10][11][12][13][14]
The Microplate Alamar Blue Assay (MABA)
Principle: The MABA utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink in its reduced state.[10][13] Viable, metabolically active mycobacterial cells reduce the Alamar blue, causing a color change that can be visually assessed or quantified spectrophotometrically.[10][15]
Workflow Diagram:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Protocol:
-
Preparation of Test Compounds:
-
Dissolve the heterocyclic compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.
-
Perform serial two-fold dilutions of the compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final concentration range should typically span from 0.1 to 100 µg/mL.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with OADC and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, which corresponds to approximately 1 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth.
-
-
Assay Setup:
-
Add 100 µL of the diluted mycobacterial inoculum to each well of the microplate containing the serially diluted compounds.
-
Include positive control wells (with standard drugs) and negative control wells (inoculum with DMSO, no compound).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation period, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[13]
-
Secondary In Vitro Assays: Characterizing the "Hits"
Compounds that demonstrate promising activity in the primary screen should be further characterized to understand their potency and mode of action.
Determination of Minimum Inhibitory Concentration (MIC)
While the MABA provides an initial MIC value, it is often confirmed using a more quantitative method, such as the agar dilution method.
Principle: The agar dilution method involves incorporating serial dilutions of the test compound into solid agar medium (e.g., Middlebrook 7H10 or 7H11).[16] The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population's growth on the solid medium within a specified incubation period.[16]
Table 1: Typical MIC Breakpoints for First-Line Antitubercular Drugs
| Drug | Critical Concentration (µg/mL) |
| Isoniazid | 0.2 |
| Rifampicin | 1.0 |
| Ethambutol | 5.0 |
| Streptomycin | 2.0 |
| Moxifloxacin | 0.5 |
| Amikacin | 4.0 |
| Source: Clinical and Laboratory Standards Institute (CLSI) M24-A2 and FDA-approved standards.[17] |
Determining Bacteriostatic vs. Bactericidal Activity
It is crucial to determine whether a compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal).[18][19] This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20]
Workflow Diagram:
Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).
Detailed Protocol:
-
Perform a Broth Microdilution Assay: Set up a standard broth microdilution assay to determine the MIC as described previously.
-
Subculture: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a drug-free agar medium (e.g., Middlebrook 7H10).
-
Incubate and Count: Incubate the agar plates at 37°C for 3-4 weeks.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Cytotoxicity and Selectivity Assessment: Ensuring Safety
A critical aspect of drug development is to ensure that the novel compounds are selectively toxic to the pathogen and not to the host cells.[21]
Cytotoxicity Assays
Standard cytotoxicity assays are used to evaluate the effect of the compounds on mammalian cell lines.[22]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Recommended Cell Lines:
-
Vero cells (African green monkey kidney epithelial cells): A commonly used cell line for general cytotoxicity screening.
-
A549 (human lung adenocarcinoma cells): Relevant as the lung is the primary site of TB infection.[23]
-
HepG2 (human liver cancer cells): Used to assess potential hepatotoxicity.
-
RAW 264.7 or THP-1 (macrophage-like cell lines): Important for assessing activity against intracellular mycobacteria.[24]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed the chosen mammalian cell line (e.g., Vero cells) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[23]
-
Compound Exposure: Expose the cells to serial dilutions of the test compounds (at concentrations similar to and exceeding the MIC) for 24-72 hours.[23]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI)
The Selectivity Index is a crucial parameter that indicates the therapeutic window of a compound.
Calculation: SI = CC50 (mammalian cells) / MIC (M. tuberculosis)
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to the host cells.
In Vivo Efficacy Models: The Bridge to Clinical Relevance
Promising compounds with good in vitro activity and a favorable selectivity index should be evaluated in animal models of tuberculosis to assess their in vivo efficacy.[25]
Commonly Used Animal Models:
-
Mouse Model: The mouse model is the most widely used for early-stage in vivo screening due to its cost-effectiveness and well-established protocols.[25][26][27] C57BL/6 and BALB/c are common strains used.
-
Guinea Pig Model: Guinea pigs develop a more human-like TB pathology, including caseous necrosis in granulomas, making them a valuable model for more advanced preclinical studies.
-
Zebrafish Larvae Model: This model allows for rapid, high-throughput screening of compound efficacy and toxicity in a whole-organism context.[26]
General In Vivo Efficacy Protocol (Mouse Model):
-
Infection: Infect mice (e.g., C57BL/6) via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv.
-
Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 2-4 weeks), begin treatment with the test compound administered orally or via another appropriate route.
-
Monitoring: Monitor the mice for clinical signs of disease and body weight changes.[27]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and determine the bacterial load (CFU) in the lungs and spleen.
-
Evaluation: A significant reduction in the bacterial load in the treated group compared to the untreated control group indicates in vivo efficacy.
Conclusion: A Pathway to Novel Antitubercular Therapies
The protocol outlined in this guide provides a robust and logical framework for the systematic evaluation of novel heterocyclic compounds for their antitubercular activity. By following this hierarchical approach, from initial in vitro screening to in vivo efficacy testing, researchers can efficiently identify and characterize promising drug candidates. The ultimate goal is to populate the drug development pipeline with novel agents that can overcome the challenges of drug resistance and contribute to the global effort to eradicate tuberculosis.
References
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.PubMed.
- Measuring minimum inhibitory concentr
- Novel heterocycles as antitubercular drugs: A review.PubMed.
- Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases.PubMed.
- Antitubercular Medications.
- Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549.PMC - NIH.
- Predicting tuberculosis drug efficacy in preclinical and clinical models
- Does the BCG vaccine have different effects on strains of tuberculosis?.PMC - NIH.
- Plot of pMIC H37Rv versus pMIC BCG: comparison of the H37Rv...
- Drugs for drug-resistant tuberculosis.MSF Medical Guidelines.
- Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR.
- new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.Journal of Antimicrobial Chemotherapy | Oxford Academic.
- Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis.ASM Journals.
- Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review.Frontiers.
- Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Deriv
- Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development.
- Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis.Brieflands.
- Screening and Assessing 11 Mycobacterium tuberculosis Proteins as Potential Serodiagnostical Markers for Discriminating TB Patients
- One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics.Frontiers.
- Bacteriostatic and bactericidal activities of benzoxazinorifamycin KRM-1648 against Mycobacterium tuberculosis and Mycobacterium avium in human macrophages.Antimicrobial Agents and Chemotherapy - ASM Journals.
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid
- Minimal inhibitory concentration values of anti-TB drugs.IDR - Dove Medical Press.
- Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB.CDC.
- Standard treatment regimens.Treatment of Tuberculosis: Guidelines - NCBI - NIH.
- Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery.ASM Journals.
- System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis.PubMed.
- Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections.Oxford Academic.
- Mucosal BCG delivery provides a spectrum of protection from different Mycobacterium tuberculosis strains across susceptible and.Frontiers.
- alamarBlue Assays for Cell Viability Protocol, for Micropl
- Design and synthesis of novel heterocycles for antitubercular activity.Authorea.
- Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis.Microbiology Society.
- Novel Heterocycles as Antitubercular Drugs: A Review.
- Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isol
- Anti Mycobacterial activity by Alamar Blue assay (MABA).
- National Guidelines for Management of Drug Resistant TB.Central Tuberculosis Division.
- Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combin
- Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis.ASM Journals.
- Genetic Diversity and Molecular Epidemiology of Mycobacterium tuberculosis Complex Clinical Isolates in New Brunswick, Canada—A Retrospective Chart Review.MDPI.
- #136 Design, synthesis and evaluation of novel heterocyclic derivatives for anti-tubercular activity.Journal of Pharmaceutical Chemistry.
- Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays.PMC - PubMed Central.
Sources
- 1. Novel heterocycles as antitubercular drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. brieflands.com [brieflands.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 27. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-thiazolo[3,2-b]triazin-7-one
Welcome to the technical support center for the synthesis of 3-Amino-thiazolo[3,2-b]triazin-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of the 3-Amino-thiazolo[3,2-b]triazin-7-one core is a multi-step process that, while based on established heterocyclic chemistry principles, presents several challenges that can impact yield and purity. These challenges often stem from the reactivity of the starting materials, the potential for side reactions, and the physicochemical properties of the intermediates and the final product. This guide will walk you through a reliable synthetic pathway, highlighting critical control points and providing solutions to common problems.
Proposed Synthetic Pathway
The most logical and convergent approach to 3-Amino-thiazolo[3,2-b]triazin-7-one involves a two-stage synthesis. First, the construction of a 6-substituted-3-thioxo-1,2,4-triazin-5-one core, followed by the annulation of the 3-aminothiazole ring.
Caption: Proposed two-stage synthesis of 3-Amino-thiazolo[3,2-b]triazin-7-one.
Troubleshooting Guide: From Starting Materials to Final Product
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Stage 1: Synthesis of 6-Substituted-3-thioxo-1,2,4-triazin-5-one (Intermediate B)
Question 1: My yield of the 3-thioxo-1,2,4-triazin-5-one is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial cyclocondensation reaction are common and can usually be attributed to one of the following factors:
-
Purity of Starting Materials: The purity of the α-keto acid and thiosemicarbazide is critical. Impurities can lead to a cascade of side reactions.
-
Recommendation: Ensure your α-keto acid is pure and free of residual starting materials from its own synthesis. Recrystallize or distill if necessary. Use high-purity thiosemicarbazide.
-
-
Reaction Conditions: The temperature and pH of the reaction are crucial for efficient cyclization.
-
Recommendation: The initial condensation is often performed under acidic conditions to facilitate the formation of the thiosemicarbazone intermediate. Subsequent cyclization to the triazine is typically promoted by a base. A one-pot procedure where the pH is carefully adjusted can be effective.[1]
-
-
Side Reactions: Thiosemicarbazide can undergo self-condensation or react with the α-keto acid in unintended ways if the reaction is not properly controlled.
-
Recommendation: Add the thiosemicarbazide slowly to the reaction mixture containing the α-keto acid. Maintain a consistent temperature throughout the addition.
-
Question 2: I am observing multiple spots on my TLC during the synthesis of the triazinone. What are these byproducts?
Answer:
The formation of multiple byproducts is a strong indicator of incomplete reaction or side reactions. Common byproducts include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-keto acid and thiosemicarbazide.
-
Thiosemicarbazone Intermediate: The initial condensation product, a thiosemicarbazone, may be present if the subsequent cyclization is slow or incomplete.
-
Isomeric Products: Depending on the α-keto acid used, there's a possibility of forming isomeric triazinone products.
Troubleshooting Workflow for Stage 1
Caption: Troubleshooting workflow for the synthesis of the triazinone intermediate.
Stage 2: Annulation of the 3-Aminothiazole Ring (Formation of Final Product E)
This stage is a variation of the classic Hantzsch thiazole synthesis.[2][3][4] It involves the reaction of the 3-thioxo-1,2,4-triazin-5-one with an α-halo carbonyl compound that will provide the C2 and C3 of the thiazole ring, along with the amino group at C3. A suitable reagent for this is 2-bromo-3-oxopropanenitrile.
Question 3: The reaction between my 3-thioxo-1,2,4-triazin-5-one and the α-halo carbonyl compound is not proceeding or is very slow. What should I do?
Answer:
This S-alkylation step is the prelude to the final cyclization. Sluggishness here can be due to:
-
Insufficient Basicity: The reaction requires a base to deprotonate the thiol group of the triazinone, forming a more nucleophilic thiolate.
-
Recommendation: Use a non-nucleophilic base such as potassium carbonate or sodium carbonate. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are often effective.
-
-
Low Reactivity of the α-Halo Carbonyl: While 2-bromo-3-oxopropanenitrile is generally reactive, its stability can be an issue.
-
Recommendation: Use freshly prepared or purified 2-bromo-3-oxopropanenitrile. Ensure it has not decomposed upon storage.
-
Question 4: I am getting a low yield of the final 3-Amino-thiazolo[3,2-b]triazin-7-one, and I suspect side reactions. What are the likely culprits?
Answer:
Low yields in the final cyclization step are a significant hurdle. The primary challenges are:
-
Formation of Isomeric Products: The intramolecular cyclization can potentially occur at two different nitrogen atoms of the triazine ring, leading to the desired thiazolo[3,2-b] isomer and the undesired thiazolo[2,3-c] isomer.[5]
-
Causality: The regioselectivity of the cyclization is influenced by the electronic and steric environment of the nitrogen atoms in the triazine ring.
-
Recommendation: The cyclization is often carried out under acidic conditions, for example, using polyphosphoric acid (PPA) or sulfuric acid. The choice of acid and the reaction temperature can influence the regioselectivity. Microwave irradiation has been shown to improve yields and reduce reaction times in similar cyclizations.[5]
-
-
Reactivity of the Amino Group: If an unprotected amino group is present on the thiazole precursor, it can engage in side reactions.
-
Decomposition of the Product: The final product may be unstable under harsh reaction conditions.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. If product degradation is observed, consider using milder cyclization conditions or reducing the reaction time.
-
Question 5: I am struggling with the purification of the final product. It seems very polar and streaks on my silica gel column. What purification strategies do you recommend?
Answer:
The 3-amino group makes the final product quite polar and basic, which can lead to poor chromatographic behavior on silica gel.[8]
-
Column Chromatography Modifications:
-
Recommendation 1: Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent. This will neutralize the acidic silanol groups on the silica gel and reduce streaking.[8]
-
Recommendation 2: Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is more suitable for basic compounds.[8]
-
-
Crystallization:
-
Recommendation: Due to its polarity, the final product may be amenable to crystallization from a suitable solvent system. Experiment with different solvent pairs (e.g., ethanol/water, methanol/diethyl ether) to find conditions that yield high-purity crystals.
-
-
Reversed-Phase Chromatography:
-
Recommendation: If normal-phase chromatography proves ineffective, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) can be a powerful alternative for purifying polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the final cyclization step?
A1: The final step is an intramolecular cyclization followed by dehydration. After the S-alkylation, the nitrogen of the triazine ring attacks the carbonyl carbon of the former α-halo carbonyl compound, forming a five-membered ring intermediate. This intermediate then loses a molecule of water to form the aromatic thiazole ring.
Q2: Should I protect the amino group? If so, which protecting group is best?
A2: Protecting the amino group is highly recommended to avoid side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily introduced onto the amino group and is stable to the basic conditions of the S-alkylation. It can be conveniently removed with a strong acid like trifluoroacetic acid (TFA), or often under the acidic conditions used for the final cyclization (e.g., with PPA).[7][9]
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable eluent system that gives good separation of your starting materials, intermediates, and products. For the polar, amino-containing compounds, a more polar eluent system (e.g., dichloromethane/methanol) will likely be required. Staining with a visualizing agent like potassium permanganate can help to identify spots if they are not UV-active. For more detailed analysis, LC-MS is highly recommended.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. α-Halo carbonyl compounds are lachrymatory and corrosive. Thiosemicarbazide and other hydrazine derivatives can be toxic. Polyphosphoric acid and other strong acids are highly corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
-
To a solution of pyruvic acid (1.0 eq) in a mixture of water and ethanol, add thiosemicarbazide (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add a solution of potassium carbonate (2.0 eq) in water.
-
Heat the mixture to reflux for another 4-6 hours until the cyclization is complete (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the title compound.
Protocol 2: Synthesis of 3-Amino-6-methyl-7H-thiazolo[3,2-b][2][3][10]triazin-7-one
-
To a suspension of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add a solution of a suitable Boc-protected 2-bromo-3-oxopropanenitrile derivative (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude S-alkylated intermediate.
-
To the crude intermediate, add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 1-2 hours, or until the cyclization is complete (as monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with water, and purify by column chromatography or crystallization to afford the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 6-methyl-3-thioxo-1,2,4-triazin-5-one | C₄H₅N₃OS | 143.17 | White to off-white solid |
| 3-Amino-6-methyl-7H-thiazolo[3,2-b]triazin-7-one | C₆H₆N₄OS | 182.20 | Yellow to brown solid |
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
Bassyouni, F. A., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2995-2999. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Shawali, A. S., et al. (2002). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2335-2348. [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Grenda, V. J., et al. (1965). A New Synthesis of Thiabendazole. The Journal of Organic Chemistry, 30(1), 259-261.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]
-
Master Organic Chemistry. (2018, June 7). Amine Protection and Deprotection. Retrieved from [Link]
-
Safari, J., & Sadeghi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9494-9505. [Link]
-
Kappe, C. O., et al. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 17(2), 221-230. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
Sources
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
optimization of cyclization conditions for thiazolo[3,2-b]triazin-7-one formation
Welcome to the dedicated technical support center for the synthesis and optimization of thiazolo[3,2-b]triazin-7-one derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold. The thiazolo[3,2-b]-1,2,4-triazinone core is a significant pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for constructing the thiazolo[3,2-b]triazin-7-one core?
A1: The most prevalent and reliable method involves a two-step sequence starting from a 6-substituted-3-mercapto-1,2,4-triazin-5-one intermediate.[1] The general workflow is as follows:
-
S-alkylation: The mercapto-triazinone is selectively alkylated on the sulfur atom using a suitable halo-ketoester, such as ethyl 2-chloroacetoacetate. This reaction proceeds rapidly and with high selectivity due to the higher nucleophilicity of the sulfur atom compared to nitrogen or oxygen atoms within the triazine ring.[1]
-
Intramolecular Cyclization: The resulting β-keto ester intermediate undergoes an intramolecular condensation and dehydration to form the fused thiazole ring, yielding the desired thiazolo[3,2-b]triazin-7-one scaffold.[2]
This approach is generally preferred over constructing the triazine ring from a 2-aminothiazole derivative due to better starting material availability, higher yields, and fewer side reactions.[1]
Q2: What is the mechanism of the intramolecular cyclization step?
A2: The intramolecular cyclization is an acid-catalyzed condensation reaction. The process, particularly when using polyphosphoric acid (PPA), involves the protonation of the carbonyl group of the β-keto ester side chain, which activates it for nucleophilic attack by a nitrogen atom of the triazine ring. This is followed by dehydration to form the fused aromatic thiazole ring.
Q3: Why is the cyclization regioselective for the N2 position of the triazine ring?
A3: The cyclization to form the thiazolo[3,2-b]triazin-7-one isomer is highly regioselective, favoring attack by the N2 nitrogen over the N4 nitrogen of the triazine ring. This selectivity is attributed to the electronic properties of the triazine intermediate. Tautomeric forms of the intermediate play a crucial role. The tautomer where the proton is on the N1 nitrogen (form 2A in some literature) is more stable, as it minimizes electron-electron repulsion between the lone pairs on adjacent nitrogen atoms (N1 and N2).[2] In this more stable tautomer, the electron density is significantly higher on the N2 atom, making it a more potent nucleophile for the intramolecular cyclization.[2] X-ray crystallography of the final products has consistently confirmed this regioselectivity.[2]
Troubleshooting Guide
Q1: My cyclization reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the cyclization step are a common issue and can often be traced back to several factors:
-
Probable Cause 1: Inappropriate Cyclizing Agent. The choice of acid is critical. While strong acids are needed, some can promote side reactions. For instance, concentrated sulfuric acid has been reported to produce dark, complex mixtures with unidentified byproducts, likely due to side reactions involving the active carbonyl group of the intermediate.[1]
-
Probable Cause 2: Suboptimal Reaction Temperature and Time. The reaction is sensitive to both temperature and duration.
-
Solution: A systematic optimization of temperature and time is crucial. For conventional heating methods, temperatures between 110-130°C are typically required. Below 110°C, the conversion may be incomplete, and above 130°C, decomposition and charring can occur, indicated by a burnt smell.[1]
-
-
Probable Cause 3: Inefficient Heating Method. Conventional heating can lead to long reaction times and potential decomposition.
-
Solution: Microwave-assisted synthesis is highly recommended. It offers significant advantages, including a dramatic reduction in reaction time and an increase in yield.[4] Studies have shown that reactions that take 60 minutes with conventional heating can be completed in as little as 20 minutes under microwave irradiation, with yields improving by 10-20%.[1]
-
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these side products and how can I avoid them?
A2: The formation of multiple products often points to incomplete reaction or decomposition.
-
Probable Cause 1: Use of Sulfuric Acid. As mentioned, sulfuric acid can lead to a variety of unidentified byproducts.[1]
-
Solution: Switch to Polyphosphoric Acid (PPA) as the cyclizing agent. Its dehydrating properties are well-suited for this type of condensation reaction.[3]
-
-
Probable Cause 2: Reaction Temperature is too high. Excessive heat can cause decomposition of the starting material or the product.
-
Solution: Carefully control the reaction temperature, keeping it within the optimal range of 110-130°C for conventional heating.[1] If using microwave synthesis, optimize the temperature and time to ensure complete conversion without degradation.
-
-
Probable Cause 3: Presence of regioisomers. Although the reaction is highly regioselective for the N2 position, trace amounts of the isomeric thiazolo[2,3-c]triazine could potentially form under certain conditions.
-
Solution: Adhering to established protocols using PPA generally ensures high regioselectivity.[2] Characterization by NMR and, if necessary, X-ray crystallography can confirm the structure of the major product.
-
Data Summary and Protocols
Optimization of Cyclization Conditions
The following table summarizes the optimization of the intramolecular cyclization of β-keto ester intermediates to form thiazolo[3,2-b]triazin-7-ones, comparing conventional heating with microwave irradiation.
| Entry | Reaction Condition | Conventional Heating | MW-Irradiation |
| Time (min) | Yield (%) | ||
| 3a | PPA, 120°C | 60 | 68.86 |
| 3b | PPA, 120°C | 60 | 70.41 |
| 3c | PPA, 120°C | 60 | 71.31 |
| 3d | PPA, 120°C | 60 | 66.28 |
| 3e | PPA, 120°C | 60 | 75.26 |
| Data adapted from a study on 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives.[1] |
Optimized Experimental Protocol: Microwave-Assisted Cyclization
This protocol provides a step-by-step method for the efficient intramolecular cyclization using microwave irradiation.
-
Preparation: Place the S-alkylated β-keto ester intermediate (1.0 eq) in a suitable microwave reaction vessel.
-
Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) to the vessel. The amount of PPA may need to be optimized but is typically used in excess to act as both catalyst and solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, carefully quench the reaction mixture by pouring it onto crushed ice or into cold water.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visual Guides
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the formation of thiazolo[3,2-b]triazin-7-one derivatives.
Caption: General synthetic route to thiazolo[3,2-b]triazin-7-ones.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues during the cyclization step.
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Thiazolo[3,2-b]triazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thiazolo[3,2-b]triazine systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic synthesis. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common questions and critical problems encountered in the lab, focusing on achieving the desired regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding the synthesis and regiochemistry of thiazolo[3,2-b]triazines.
Q1: What are the primary regioisomers in the synthesis of fused thiazolo-triazine systems?
When synthesizing a fused thiazolo-triazine system from an asymmetric 1,2,4-triazine precursor, two main regioisomers are possible. The reaction involves the fusion of a thiazole ring across the N2-C3 or N4-C3 bond of the triazine core.
-
Linear Isomer: Thiazolo[3,2-b]-1,2,4-triazine . This isomer results from the cyclization involving the N2 atom of the triazine ring.
-
Angular Isomer: Thiazolo[2,3-c]-1,2,4-triazine . This isomer is formed when the cyclization occurs at the N4 position.
Controlling the reaction to selectively yield one isomer over the other is the central challenge of regioselectivity in this synthesis.[1][2]
Q2: What is the general mechanism for the formation of the thiazolo[3,2-b]triazine core?
The most common and versatile approach involves the reaction of a 3-thioxo-1,2,4-triazine derivative with a bifunctional electrophile, such as an α-haloketone, α-haloester, or an acetylenedicarboxylate ester.[3][4]
The reaction proceeds via a two-step sequence:
-
S-Alkylation: The highly nucleophilic sulfur atom of the 3-thioxo-1,2,4-triazine attacks the electrophilic carbon of the reagent. This initial step is typically fast and selective, yielding an S-alkylated intermediate.[3]
-
Intramolecular Cyclization: The S-alkylated intermediate then undergoes an intramolecular condensation. The nucleophilic N2 or N4 atom of the triazine ring attacks the carbonyl carbon (or the β-carbon in the case of acetylenedicarboxylates), followed by dehydration to form the fused thiazole ring. The regioselectivity is determined at this stage.
Below is a diagram illustrating the competing mechanistic pathways.
Caption: Competing pathways in thiazolo-triazine synthesis.
Q3: What are the key experimental factors that control regioselectivity?
Several factors can be tuned to steer the reaction toward the desired linear thiazolo[3,2-b]triazine isomer.
| Factor | Condition Favoring Linear [3,2-b] Isomer | Rationale & Causality |
| Solvent | Acidic media (e.g., Acetic Acid) | In acidic conditions, the N2 atom of the triazine ring is generally more nucleophilic or sterically accessible, promoting the kinetically favored cyclization pathway to the linear isomer.[1][2] |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | PPA is an effective dehydrating and cyclizing agent that often provides good yields of the linear isomer. In contrast, strong acids like H₂SO₄ can sometimes lead to side reactions and unidentified products.[3] |
| Reaction Temperature | Lower to moderate temperatures | Kinetically controlled reactions, often favoring the linear isomer, are typically achieved at lower temperatures. Higher temperatures might provide enough energy to overcome the barrier for the formation of the thermodynamically more stable isomer or lead to rearrangements. |
| Substituents | Steric hindrance near N4 | Bulky substituents on the triazine ring can sterically hinder the approach to the N4 nitrogen, thus favoring cyclization at the more accessible N2 position. |
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My reaction produces a mixture of linear [3,2-b] and angular [2,3-c] isomers. How can I improve selectivity for the linear product?
This is the most common challenge. A mixture of isomers indicates that the energy barrier for cyclization at both N2 and N4 is comparable under your current reaction conditions.
Diagnostic & Solution Workflow:
-
Analyze Your Solvent System: If you are using a neutral or basic solvent (like ethanol or DMF), the regioselectivity can be poor.[1][2]
-
Solution: Switch to an acidic solvent. Refluxing the S-alkylated intermediate in glacial acetic acid is a well-established method to promote the formation of the linear thiazolo[3,2-b] isomer.[1]
-
-
Re-evaluate the Cyclizing Agent: If you are not using a dedicated cyclizing agent or are using a strong mineral acid that is giving complex mixtures, consider a change.
-
Solution: Use Polyphosphoric Acid (PPA). After forming the S-alkylated intermediate, isolate it and then treat it with PPA at an elevated temperature (e.g., 100-120 °C). This method is often highly regioselective for the [3,2-b] isomer.[3]
-
-
Check Reaction Temperature: High temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the one you want.
-
Solution: Attempt the cyclization step at a lower temperature. Monitor the reaction closely by TLC to find the optimal balance between reaction rate and selectivity.
-
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: I have synthesized the linear [3,2-b] isomer, but the literature suggests the angular [2,3-c] isomer has better biological activity. Can I convert my product?
Yes, in many cases, a base-catalyzed skeletal rearrangement can convert the linear thiazolo[3,2-b]triazine to the angular thiazolo[2,3-c]triazine.[1][2] This process is essentially an isomerization driven by a base.
-
Mechanism Insight: The rearrangement is believed to occur via a nucleophilic attack of a base (e.g., an alkoxide) on the thiazolidinone ring, leading to ring-opening. This is followed by a recyclization involving the N4 atom of the triazine core to form the thermodynamically more stable angular isomer.[1][2]
-
Protocol: The specific conditions depend on the substrate, but a general approach involves refluxing the linear isomer in an alcohol (e.g., methanol or ethanol) in the presence of a base like potassium hydroxide (KOH), triethylamine, or sodium alcoholates.[1][2] This procedure has been shown to be effective, affording the angular isomers in good yields.[1]
Problem: How can I reliably distinguish between the linear [3,2-b] and angular [2,3-c] isomers?
Unambiguous characterization is critical. While TLC may show different Rf values, spectroscopic analysis is required for confirmation.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons within the heterocyclic core will differ significantly between the two isomers due to the different electronic environments. Comparing your experimental spectra with well-characterized examples in the literature is the first step.
-
2D NMR (HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations between protons on the substituents and carbons within the core of the fused system. These correlations can definitively establish the connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations can help determine the spatial proximity of protons, confirming the isomeric structure.
-
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can grow a suitable crystal, X-ray analysis provides undeniable proof of the regiochemistry by mapping the exact position of each atom.[3][4]
Exemplary Protocol: Regioselective Synthesis of Ethyl 6-benzyl-7-oxo-7H-thiazolo[3,2-b][1][3][5]triazine-3-carboxylate
This protocol is based on established methodologies and prioritizes the selective formation of the linear [3,2-b] isomer.[3][4]
Step 1: S-Alkylation
-
Materials:
-
6-benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 eq)
-
Diethyl 2-chloroacetoacetate (1.05 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend the 6-benzyl-3-thioxo-1,2,4-triazin-5-one in DMF in a round-bottom flask.
-
Add a 10% aqueous solution of KOH dropwise while stirring at room temperature.
-
To the resulting solution, add diethyl 2-chloroacetoacetate dropwise.
-
Continue stirring at 25 °C for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid (the S-alkylated intermediate) by filtration, wash thoroughly with water, and dry. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Intramolecular Cyclization
-
Materials:
-
S-alkylated intermediate from Step 1
-
Polyphosphoric Acid (PPA)
-
-
Procedure:
-
Place the dried S-alkylated intermediate in a flask.
-
Add Polyphosphoric Acid (PPA) (typically 10x the weight of the intermediate).
-
Heat the mixture with stirring at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product will precipitate. Collect it by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure ethyl 6-benzyl-7-oxo-7H-thiazolo[3,2-b][1][3][5]triazine-3-carboxylate.
-
References
-
Dyakonov, V. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1141–1148. [Link]
-
Frolova, N., et al. (2022). Novel[1][3][5]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][5]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(23), 7940. [Link]
-
Dyakonov, V. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines... Beilstein Journal of Organic Chemistry, 17, 1141-1148. [Link]
-
Li, Y., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules, 22(10), 1637. [Link]
-
Neuburger, M., et al. (2019). Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]
-
Lisin, A. A., et al. (2022). Synthesis of novel[1][3][5]triazolo[1,5-b][1][3][5][6]tetrazines and investigation of their fungistatic activity. Chemistry of Heterocyclic Compounds, 58(3), 225-233. [Link]
-
Wang, X., et al. (2021). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. BMC Chemistry, 15(1), 1-13. [Link]
-
Aggarwal, R., et al. (2022). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][3][5]triazoles. Organic & Biomolecular Chemistry, 20(2), 268-277. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Overcoming Poor Solubility of Thiazolo[3,2-b]triazin-7-one Analogs for Biological Assays
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolo[3,2-b]triazin-7-one analogs. This heterocyclic scaffold is a cornerstone for developing novel inhibitors for various therapeutic targets, including acetylcholinesterase (AChE).[1] However, the planar, fused-ring structure often contributes to high crystal lattice energy and low aqueous solubility, presenting a significant hurdle for accurate biological evaluation.[2][3]
Poor solubility is not a minor inconvenience; it is a primary source of experimental artifacts that can lead to the misinterpretation of data and the premature termination of promising drug candidates.[4][5] This guide provides in-depth troubleshooting protocols and strategic advice to help you navigate these challenges, ensuring the integrity and reproducibility of your biological assays.
Section 1: The Critical Impact of Poor Solubility on Assay Results
Understanding the consequences of poor solubility is the first step toward mitigating them. When a compound's concentration exceeds its solubility limit in the assay buffer, it can lead to several critical errors. Low aqueous solubility is a major challenge in drug development, often resulting in low bioavailability and hindering the assessment of a compound's true potential.[6]
-
Underestimated Potency: If a compound precipitates, the actual concentration in solution is lower than the nominal concentration. This leads to an artificially high IC50 or EC50 value, making a potent compound appear weak or inactive.[7]
-
Poor Reproducibility: The process of precipitation can be inconsistent, leading to high variability between replicate wells, plates, and experiments. This makes it difficult to establish a reliable dose-response curve.[4]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, an observed loss of activity in a new analog might be incorrectly attributed to a loss of target engagement, when it is actually due to poorer solubility. This can derail a medicinal chemistry program.[5]
-
Assay Interference: Compound aggregates or precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by non-specifically interacting with proteins or reagents.
Section 2: Troubleshooting Guide
This section addresses the most common solubility-related problems encountered during experiments in a direct question-and-answer format.
Question 1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?
Probable Cause: This phenomenon, often called "crashing out," occurs when the compound's thermodynamic solubility in the final aqueous buffer is exceeded. DMSO is a powerful solvent, but its solubilizing effect dramatically decreases upon high dilution into an aqueous system.
Immediate Troubleshooting Steps:
-
Visual Confirmation: First, confirm the precipitation. Look for visible particles, cloudiness, or a film on the surface of the well. This can be done by eye or with a plate reader capable of detecting light scatter.
-
Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration. If it remains soluble at a lower concentration, you can still generate a partial dose-response curve to estimate potency.
-
Increase Final Co-solvent Concentration: Cautiously increase the final concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5% DMSO, and some robust biochemical assays can tolerate 1-2%. However, you must validate this by running a vehicle control to ensure the solvent concentration does not affect your assay's performance.
-
Modify the Dilution Protocol: Instead of a single large dilution step, try a serial dilution in a buffer containing a moderate amount of DMSO (e.g., 5-10%) before the final dilution into the assay plate. This gradual change in solvent polarity can sometimes prevent abrupt precipitation.
-
Utilize Sonication: Immediately after dilution, placing the plate in an ultrasonic water bath for a few minutes can help break up aggregates and improve dispersion.[8]
Question 2: I can't dissolve my thiazolo[3,2-b]triazin-7-one analog in 100% DMSO to make a concentrated stock solution (e.g., 10-20 mM). What should I do?
Probable Cause: The compound has exceptionally low solubility even in strong organic solvents, a known issue for some complex heterocyclic compounds.[2]
Recommended Actions:
-
Use Alternative Solvents: For biochemical assays (not cell-based), you can consider alternative, stronger aprotic solvents like N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[9] Crucially, you must run solvent-only controls as these can interfere with enzyme activity.
-
Gentle Heating: Gently warm the DMSO-compound mixture (e.g., to 30-40°C) while vortexing. Do not overheat, as this can degrade the compound.
-
Accept a Lower Stock Concentration: It is better to have an accurate, fully dissolved 1 mM stock than a cloudy, inaccurate 10 mM suspension. Working with a lower concentration stock is a common and acceptable practice for challenging compounds.[7]
Question 3: My dose-response data is highly variable and non-reproducible. Could this be a hidden solubility issue?
Probable Cause: Yes. Even if you don't see visible precipitation, your compound may be forming microscopic aggregates over the time course of the assay, leading to inconsistent results.[4]
Investigative Steps:
-
Check DMSO Stock Integrity: Repeated freeze-thaw cycles can cause compounds to fall out of solution in the stock vial.[7] Aliquot your DMSO stocks into single-use volumes to prevent this.
-
Perform a Kinetic Solubility Test: Measure the compound's solubility in your assay buffer not just at time zero, but also after the full incubation period of your assay. A simple method is to prepare the compound in buffer, incubate for the required time, centrifuge to pellet any precipitate, and then measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
Incorporate Surfactants: Consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 to your assay buffer.[6] This can help stabilize the compound and prevent aggregation, but you must verify that the surfactant does not interfere with your biological system.
Section 3: Proactive Solubilization Strategies & Protocols
Instead of just troubleshooting, you can proactively formulate your compounds to improve solubility from the start.
Decision-Making Workflow for Solubilization
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for addressing solubility issues.
Data Summary: Common Co-Solvents and Excipients
| Agent Type | Example | Typical Final Assay Conc. | Mechanism of Action | Pros & Cons |
| Co-Solvent | Polyethylene Glycol 400 (PEG 400) | 1-10% | Reduces the polarity of the aqueous solvent system.[10] | Pro: Effective for many compounds, well-characterized. Con: Can affect protein structure/activity at high concentrations. |
| Co-Solvent | Propylene Glycol (PG) | 1-10% | Reduces solvent polarity. | Pro: Generally biocompatible. Con: Can be viscous, potential for cell toxicity. |
| Co-Solvent | Ethanol | 1-5% | Reduces solvent polarity.[11] | Pro: Strong solubilizer. Con: Can be toxic to cells and denature proteins. |
| Excipient | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.1-1% (w/v) | Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule.[12] | Pro: Highly effective, low cell toxicity. Con: Can sometimes interfere with drug-target binding if the complex is too stable. |
| Excipient | Tween 80 / Polysorbate 80 | 0.01-0.1% | Forms micelles that encapsulate the drug.[6] | Pro: Effective at low concentrations. Con: Can interfere with assays, potential for cell lysis above the critical micelle concentration (CMC). |
Experimental Protocol 1: Using a Co-Solvent (PEG 400)
This protocol describes how to prepare a working solution for a compound that precipitates from a simple DMSO/buffer dilution.
-
Prepare an Intermediate Stock: Prepare a 1 mM intermediate stock of your thiazolo[3,2-b]triazin-7-one analog in 100% PEG 400. Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Prepare Co-Solvent Buffer: Create your standard assay buffer containing 10% PEG 400. For example, if your final volume is 10 mL, use 9 mL of assay buffer and 1 mL of PEG 400.
-
Serial Dilution: Perform your serial dilutions of the compound using the co-solvent buffer prepared in step 2. This ensures the solvent environment remains consistent.
-
Final Dilution into Assay: Add the serially diluted compound to your assay plate. The final concentration of PEG 400 will be significantly lower (e.g., if you add 10 µL to a final volume of 100 µL, the final PEG 400 concentration will be 1%).
-
Validation: Crucially, run a vehicle control containing the exact same final concentration of PEG 400 and DMSO to ensure the co-solvent mixture does not impact the assay readout.
Experimental Protocol 2: Using Cyclodextrin
This protocol is for leveraging cyclodextrins to create a soluble drug-excipient complex.
-
Prepare Cyclodextrin Buffer: Prepare your assay buffer containing 1% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). To do this, weigh 100 mg of HP-β-CD and dissolve it in 10 mL of buffer. Ensure it is fully dissolved.
-
Prepare Working Solution: Take your 10 mM DMSO stock of the compound. Add it directly to the cyclodextrin buffer to make your highest desired concentration (e.g., 10 µL of 10 mM stock into 990 µL of 1% HP-β-CD buffer for a 100 µM working solution).
-
Equilibrate: Vortex the working solution and let it sit for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Perform Assay: Use this equilibrated working solution to perform serial dilutions and run your assay.
-
Validation: As with all formulation strategies, a vehicle control containing 1% HP-β-CD and the corresponding DMSO concentration is mandatory.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO my cell-based assay can tolerate?
-
A: This is highly cell-line dependent. A general rule of thumb is to stay at or below 0.5%. However, sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. You must determine the tolerance of your specific cell line by running a dose-response curve of DMSO and measuring viability (e.g., with an MTT or CellTiter-Glo assay).
-
-
Q: How can I quickly check if my compound is soluble in the final assay buffer?
-
A: A simple visual check is the first step. For a more quantitative measure without HPLC, you can use a nephelometer or a plate reader that can measure light scattering at a wavelength away from the compound's absorbance (e.g., 600-700 nm). An increase in signal relative to the buffer-only control indicates insolubility.
-
-
Q: Could the formulation excipients (PEG, cyclodextrin, etc.) affect my biological target directly?
-
A: Yes, this is a possibility and is why vehicle controls are non-negotiable. Excipients can sometimes interact with proteins or cell membranes. For example, cyclodextrins are known to extract cholesterol from cell membranes, which could have downstream effects. Always run the proper controls and, if an excipient shows an effect, try an alternative from a different class.
-
-
Q: Should I just modify the chemical structure to improve solubility?
-
A: This is a key strategy in medicinal chemistry. If you consistently face solubility issues with a promising scaffold, introducing polar functional groups (e.g., amines, hydroxyls, or carboxylic acids) can significantly improve solubility.[12] This should be done in parallel with formulation efforts to find the best path forward for the chemical series.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]
-
ResearchGate. (2015). Design, synthesis, and biological evaluation of 7H-thiazolo [3, 2-b]-1, 2, 4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Available from: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]- 1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Available from: [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Available from: [Link]
-
ResearchGate. (2015). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]
-
PMC - NIH. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Available from: [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
RSC Publishing. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]
-
ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]
-
PMC - NIH. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
SciSpace. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. Available from: [Link]
-
MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Stability Challenges with Thiazolo[3,2-b]triazin-7-one Derivatives: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolo[3,2-b]triazin-7-one derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical insights to enhance the metabolic stability of your compounds. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles that drive experimental success.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the assessment of metabolic stability for this class of compounds.
Q1: What are the most common metabolic liabilities associated with the thiazolo[3,2-b]triazin-7-one scaffold?
A1: The thiazolo[3,2-b]triazin-7-one core, being a nitrogen-containing heterocyclic system, is susceptible to several metabolic transformations. The primary routes of metabolism are typically Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[1] Likely "hotspots" for metabolism include the thiazole ring, the triazine ring, and any appended substituents. Aromatic hydroxylation of phenyl rings, if present, is a common metabolic pathway.[2] Additionally, the sulfur atom in the thiazole ring can be a site for oxidation.
Q2: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and which one should I choose?
A2: Microsomal stability assays utilize subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes like CYPs.[3] These assays are excellent for identifying compounds that are susceptible to oxidative metabolism.[4] Hepatocyte stability assays, on the other hand, use intact liver cells and therefore contain both Phase I and Phase II metabolic enzymes, as well as cellular transporters.[3][4] Hepatocyte assays provide a more comprehensive picture of a compound's overall metabolic fate in the liver.
-
Choose a microsomal stability assay for: Early-stage screening of compounds to quickly identify major oxidative liabilities.
-
Choose a hepatocyte stability assay for: Later-stage characterization, to understand the contribution of both Phase I and Phase II metabolism and to get a more accurate prediction of in vivo clearance.[5]
Q3: How can I improve the metabolic stability of my thiazolo[3,2-b]triazin-7-one derivatives?
A3: Improving metabolic stability is an iterative process of identifying metabolic hotspots and then making structural modifications to block or reduce metabolism at those sites. Common strategies include:
-
Blocking metabolic sites: Introducing a fluorine atom at a site of hydroxylation can prevent this metabolic pathway.
-
Reducing lipophilicity: Highly lipophilic compounds often have higher metabolic clearance. Reducing the lipophilicity (LogP) of your compound can decrease its susceptibility to metabolism.[6]
-
Bioisosteric replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be a very effective strategy.[7] For example, replacing a phenyl ring with a pyridine ring can sometimes improve metabolic stability.[8]
Troubleshooting Experimental Challenges
In this section, we delve into specific issues you might encounter during your experiments and provide actionable solutions.
Problem 1: My compound shows unexpectedly high metabolic stability in the microsomal assay (long half-life), but I suspect it will be cleared more rapidly in vivo.
-
Possible Cause: Your compound may be primarily cleared by non-CYP pathways that are not present in microsomes, such as Phase II conjugation enzymes (e.g., UGTs) or cytosolic enzymes (e.g., aldehyde oxidase).[5]
-
Solution:
-
Perform a hepatocyte stability assay: This will provide a more complete picture of both Phase I and Phase II metabolism.[3] A significant increase in clearance in hepatocytes compared to microsomes would suggest the involvement of non-CYP enzymes.
-
Consider plasma stability: Some compounds, particularly esters, can be rapidly hydrolyzed by esterases in the plasma. An assay to assess stability in plasma can be informative.[3]
-
Problem 2: I am seeing significant variability in the calculated half-life and intrinsic clearance between my triplicate wells in a microsomal stability assay.
-
Possible Cause 1: Poor aqueous solubility of the compound. If your compound is precipitating out of solution during the incubation, it will not be accessible to the metabolic enzymes, leading to artificially low clearance and high variability.[9]
-
Solution:
-
Solubility Assessment: First, determine the aqueous solubility of your compound in the assay buffer.
-
Reduce Compound Concentration: If solubility is an issue, reduce the starting concentration of your compound in the assay.
-
Use a Co-solvent: For highly insoluble compounds, a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile) can be used to maintain solubility.[9] However, be cautious as high concentrations of organic solvents can inhibit CYP enzymes.
-
-
-
Possible Cause 2: Non-specific binding. Lipophilic compounds can bind to the plastic of the assay plates, reducing the concentration of the compound available for metabolism.
-
Solution:
-
Include a "minus NADPH" control at all time points: In this control, any decrease in the compound concentration over time is likely due to non-specific binding, as metabolic activity is minimal without the necessary cofactor.
-
Use low-binding plates: Commercially available low-binding plates can help to mitigate this issue.
-
-
Problem 3: My positive control compounds are showing much lower (or higher) clearance than expected.
-
Possible Cause: This is a strong indicator of a problem with the assay reagents or procedure.
-
Degraded Microsomes: Liver microsomes are sensitive to freeze-thaw cycles and improper storage.
-
Inactive Cofactor: The NADPH solution may have degraded.
-
Incorrect Reagent Concentrations: Errors in the preparation of buffers, cofactor solutions, or microsomal suspensions.
-
-
Solution:
-
Use fresh aliquots of microsomes and prepare fresh NADPH solution for each experiment.
-
Verify the protein concentration of your microsomal stock.
-
Carefully re-check all calculations for reagent preparation.
-
If the problem persists, consider purchasing a new batch of microsomes and/or positive control compounds.
-
Data Interpretation: A Case Study
Let's consider a hypothetical dataset for a series of thiazolo[3,2-b]triazin-7-one derivatives to illustrate how to interpret metabolic stability data. This data is modeled after real-world findings for a similar heterocyclic system.[1]
| Compound | R1 Substituent | R2 Substituent | % Turnover (15 min in HLM) | Calculated t1/2 (min) | Calculated CLint (µL/min/mg) |
| 1a | -H | -H | 44% | 19 | 36.5 |
| 1b | -F | -H | 24% | 40 | 17.3 |
| 1c | -H | -OCH3 | 30% | 30 | 23.1 |
-
Analysis of Compound 1a (Parent): With 44% turnover in 15 minutes, this compound has a relatively short half-life and high intrinsic clearance, suggesting it is quite metabolically labile.
-
Impact of Fluorination (Compound 1b): The introduction of a fluorine atom at the R1 position significantly reduces the metabolic turnover to 24%. This more than doubles the half-life and halves the intrinsic clearance. This is a classic example of "metabolic blocking," where the fluorine atom prevents an oxidative metabolic attack at that position.
-
Impact of Methoxy Group (Compound 1c): The methoxy group at the R2 position also improves metabolic stability compared to the parent compound, though not as dramatically as the fluorine substitution. This suggests that the R2 position may also be a site of metabolism, or that the electronic properties of the methoxy group influence the overall metabolic profile of the molecule.
This data-driven approach allows for the development of a structure-activity relationship (SAR) for metabolic stability, guiding the design of next-generation compounds with improved pharmacokinetic properties.
Experimental Protocols
Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of thiazolo[3,2-b]triazin-7-one derivatives in human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Thaw HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Add the working solutions of the test compounds and controls to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to all wells except the "minus NADPH" controls.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural log of the percent remaining compound versus time.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
Hepatocyte Stability Assay
This protocol outlines a method for assessing metabolic stability using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds
-
96-well collagen-coated plates
-
Acetonitrile (ACN) with an internal standard
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and Plate Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Plate the cells in a collagen-coated 96-well plate and allow them to attach in a CO2 incubator.
-
-
Prepare Compound Solutions:
-
Prepare working solutions of the test compound and positive controls in the incubation medium.
-
-
Dosing:
-
Remove the plating medium from the cells and add the compound-containing medium.
-
-
Time Points:
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), collect samples of the incubation medium.
-
-
Sample Processing:
-
Quench the metabolic activity by adding cold acetonitrile with an internal standard to the collected samples.
-
Process the samples as described in the microsomal stability assay protocol.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as described above.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
References
-
Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. (2024). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][6][10][11]triazole and Imidazo[2,1-b][2][10][11]thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. (1990). Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of 7H-thiazolo [3, 2-b]-1, 2, 4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. Available at: [Link]
-
Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. Available at: [Link]
-
Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. (2004). Heterocycles. Available at: [Link]
-
Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
-
High throughput microsomal stability assay for insoluble compounds. (2012). Journal of Biomolecular Screening. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal. Available at: [Link]
-
Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. (2020). Drug Metabolism and Disposition. Available at: [Link]
-
Simultaneous Measurement of Metabolic Stability and Metabolite Identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one Derivatives in Human Liver Microsomes Using Liquid chromatography/ion-trap Mass Spectrometry. (2005). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. Available at: [Link]
-
Microsomal vs Hepatocyte Stability: Which One to Choose? (2025). Patsnap Synapse. Available at: [Link]
Sources
- 1. Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hepatic clearance prediction using in vitro data: emphasis on fraction unbound in plasma and drug ionisation using a database of 107 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. xenotech.com [xenotech.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery: Thiazolo[3,2-b]triazin-7-ones versus Quinolone Antibiotics
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, researchers are increasingly turning their attention to innovative heterocyclic scaffolds. Among these, the thiazolo[3,2-b]triazin-7-one nucleus has emerged as a promising pharmacophore with a diverse range of biological activities. This guide provides a detailed comparative study of this emerging class of compounds against the well-established quinolone antibiotics, offering a technical resource for researchers, scientists, and drug development professionals.
Introduction: Two Distinct Antimicrobial Scaffolds
Quinolone Antibiotics: This extensive family of synthetic, broad-spectrum antibacterial agents has been a cornerstone of infectious disease treatment for decades.[1] Their core bicyclic structure has been systematically modified through several generations, expanding their activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin.[1]
Thiazolo[3,2-b]triazin-7-ones: This class of fused heterocyclic compounds represents a more nascent, yet highly versatile, scaffold in medicinal chemistry.[3][4] Derivatives of the thiazolo[3,2-b]-1,2,4-triazinone nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and, most pertinently, antibacterial and antitubercular properties.[3][4][5] Their novelty offers the potential for new mechanisms of action that could circumvent existing resistance pathways.
Mechanism of Action: A Tale of Two Targets
A fundamental distinction between these two classes lies in their cellular targets, a critical consideration in the context of overcoming drug resistance.
Quinolones: Inhibitors of DNA Replication
Quinolones exert their bactericidal effect by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately, cell death.[1] In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[7]
Caption: Mechanism of action of quinolone antibiotics.
Thiazolo[3,2-b]triazin-7-ones: A Potential Alternative Pathway
While the exact mechanism for all antibacterial thiazolo[3,2-b]triazin-7-ones is still under investigation and may vary between derivatives, compelling evidence points towards targets outside of DNA replication. One study on a potent 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative with antitubercular activity demonstrated significant inhibition of leucyl-tRNA synthetase .[5] This enzyme is vital for protein synthesis, and its inhibition leads to bacterial growth arrest and death. This represents a significant departure from the quinolone mechanism and suggests that this class of compounds could be effective against quinolone-resistant strains. Other potential mechanisms for related heterocyclic compounds include disruption of membrane potential and inhibition of other essential metabolic enzymes.
Comparative Antibacterial Spectrum and Potency
Direct comparison of antimicrobial potency requires standardized testing against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth, is a key metric for this evaluation.
A recent study synthesized a series of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives and tested their in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, using ciprofloxacin as a reference.[1]
| Compound/Drug | Chemical Moiety | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Ciprofloxacin | Fluoroquinolone (Reference) | 12.5 | 6.25 |
| Compound 3g | Thiazolo[3,2-b]triazin-7-one derivative | 6.25 | 3.125 |
| Compound 4g | Thiazolo[3,2-b]triazin-7-one derivative | 6.25 | 3.125 |
| Compound 4e | Thiazolo[3,2-b]triazin-7-one derivative | 12.5 | 6.25 |
| Compound 4f | Thiazolo[3,2-b]triazin-7-one derivative | 12.5 | 6.25 |
Data synthesized from Liu et al. (2024).[1]
Analysis of Experimental Data:
The results are highly encouraging for the thiazolo[3,2-b]triazin-7-one scaffold. Notably, compounds 3g and 4g exhibited superior antibacterial activity against both S. aureus and E. coli compared to the widely used fluoroquinolone, ciprofloxacin.[1] Specifically, these compounds demonstrated a two-fold increase in potency. The study also highlighted that derivatives containing a carboxylic acid moiety (4e-4g) generally enhanced antibacterial activity.[1] This data strongly supports the potential of thiazolo[3,2-b]triazin-7-ones as a viable alternative to quinolones, particularly in light of growing resistance.
Mechanisms of Resistance and Cytotoxicity
Quinolone Resistance: The clinical utility of quinolones has been compromised by the rise of resistant strains.[6] Resistance primarily develops through two mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug.[6]
-
Reduced intracellular concentration: This occurs either through decreased uptake (e.g., porin mutations) or increased efflux via multidrug resistance pumps.[6]
Thiazolo[3,2-b]triazin-7-one Resistance and Cytotoxicity: As a newer class of antimicrobials, resistance mechanisms are not yet clinically defined. However, their distinct mechanism of action targeting protein synthesis suggests a lack of cross-resistance with quinolones.
Regarding safety, in silico predictions for a series of thiazolo[3,2-b][1][8][9]triazole derivatives (a closely related scaffold) indicated a generally safe profile, with no predicted mutagenic, tumorigenic, or irritative risks.[8] However, the same study predicted a moderate risk of reproductive toxicity for some derivatives.[8] Experimental cytotoxicity data is crucial for a comprehensive safety assessment. The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of a compound on mammalian cell lines.[2][10]
Experimental Protocols for Comparative Evaluation
To ensure a robust and reproducible comparison, standardized methodologies are essential. The following are step-by-step protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][11]
Sources
- 1. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. protocols.io [protocols.io]
- 4. Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. idexx.dk [idexx.dk]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. nih.org.pk [nih.org.pk]
A Comparative Analysis of the Antibacterial Spectrum: Thiazolo[3,2-b]triazin-7-ones versus Ciprofloxacin
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the scientific community continuously evaluates new chemical entities for their therapeutic potential. This guide provides a detailed comparison of the antibacterial spectrum of a promising class of heterocyclic compounds, thiazolo[3,2-b]triazin-7-ones, with the widely-used broad-spectrum fluoroquinolone, ciprofloxacin. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data, aiding in the strategic development of new antibacterial therapies.
Introduction: The Need for New Antibacterial Scaffolds
The global health crisis posed by multidrug-resistant bacteria necessitates the exploration of novel molecular scaffolds that can circumvent existing resistance mechanisms. Thiazolo[3,2-b]triazin-7-ones have emerged as a significant class of N-bridged heterocyclic compounds with a diverse range of pharmacological activities, including antibacterial properties.[1][2] Their unique structural framework presents an opportunity for the development of new antibiotics. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of various bacterial infections due to its broad-spectrum activity.[3] However, the rise of fluoroquinolone resistance underscores the urgent need for alternative therapeutic options. This guide will objectively compare the antibacterial efficacy of these two classes of compounds, highlighting their respective strengths and weaknesses against a panel of clinically relevant bacteria.
Mechanisms of Action: A Tale of Two Targets
Ciprofloxacin: The antibacterial action of ciprofloxacin is well-established. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death. This mechanism is effective against a wide range of both Gram-positive and Gram-negative bacteria.
Thiazolo[3,2-b]triazin-7-ones: The precise antibacterial mechanism of thiazolo[3,2-b]triazin-7-ones is an active area of investigation. However, studies on related heterocyclic systems containing thiazole and triazole moieties suggest that they may also target bacterial DNA gyrase.[5] The structural similarities and observed antibacterial activity of some derivatives point towards a potential for interaction with this critical bacterial enzyme. Further research is required to fully elucidate the specific molecular targets and pathways affected by this class of compounds.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
The following table summarizes the in vitro antibacterial activity, represented as Minimum Inhibitory Concentration (MIC) in µg/mL, of selected thiazolo[3,2-b]triazin-7-one derivatives against a panel of Gram-positive and Gram-negative bacteria, in comparison with ciprofloxacin. The data has been aggregated from various scientific studies to provide a comparative overview. It is important to note that the activity of thiazolo[3,2-b]triazin-7-ones can vary significantly based on the substitutions on the core scaffold.
| Bacterial Strain | Gram Stain | Thiazolo[3,2-b]triazin-7-one Derivatives (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
| Compound 5d[1][2][6] | Compound 5f[1][2][6] | ||
| Staphylococcus aureus | Positive | >100 | 100 |
| Bacillus subtilis | Positive | 50 | 50 |
| Escherichia coli | Negative | 100 | 100 |
| Pseudomonas aeruginosa | Negative | >100 | >100 |
| Klebsiella pneumoniae | Negative | >100 | >100 |
Data Interpretation:
From the presented data, it is evident that ciprofloxacin generally exhibits superior potency, with lower MIC values against most of the tested strains, particularly against Gram-negative bacteria like E. coli, P. aeruginosa, and K. pneumoniae.[3][4][7][8][9] The efficacy of the selected thiazolo[3,2-b]triazin-7-one derivatives (5d, 5f, and 5g) appears to be more moderate.[1][2][6] Notably, these specific derivatives demonstrated some activity against the Gram-positive bacterium Bacillus subtilis.[1][2][6] However, their activity against Staphylococcus aureus and the tested Gram-negative strains was limited.[1][2][6]
It is crucial to emphasize that the antibacterial spectrum of thiazolo[3,2-b]triazin-7-ones is highly dependent on the nature and position of substituent groups on the heterocyclic core.[1] For instance, the presence of an amide fragment in compounds 5d, 5f, and 5g was shown to enhance antibacterial activity compared to their carboxylic acid or ethyl ester counterparts.[1][2][6] This highlights the vast potential for medicinal chemistry efforts to optimize the antibacterial potency and spectrum of this scaffold.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of the antibacterial spectrum relies on standardized and validated experimental protocols. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reliability and reproducibility of the results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the agent that prevents visible growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (thiazolo[3,2-b]triazin-7-ones and ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.
Principle: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Application of Antimicrobial Disks: Aseptically apply paper disks impregnated with the test compounds and ciprofloxacin onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate them at 35 ± 2 °C for 16-20 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to CLSI guidelines for standardized agents like ciprofloxacin. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.
Diagram of Agar Disk Diffusion Workflow:
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
Conclusion and Future Directions
This comparative guide demonstrates that while ciprofloxacin currently holds a superior position in terms of broad-spectrum antibacterial potency, the thiazolo[3,2-b]triazin-7-one scaffold represents a promising area for the discovery of new antibacterial agents. The observed activity of certain derivatives, coupled with the potential for chemical modification, suggests that future research could lead to the development of potent and selective inhibitors of bacterial growth.
For researchers in drug development, the key takeaways are:
-
Structure-Activity Relationship (SAR) is Crucial: The antibacterial activity of thiazolo[3,2-b]triazin-7-ones is highly dependent on their substitution patterns. Future efforts should focus on systematic SAR studies to identify the key structural features that enhance potency and broaden the antibacterial spectrum.
-
Mechanism of Action Studies are Warranted: A thorough understanding of the molecular mechanism of action of this class of compounds is essential for their rational design and development.
-
Potential for Combination Therapy: Investigating the synergistic effects of thiazolo[3,2-b]triazin-7-ones with existing antibiotics could be a valuable strategy to combat resistance.
The journey of a new drug from discovery to clinical application is long and challenging. However, by leveraging a deep understanding of the chemistry, microbiology, and pharmacology of novel scaffolds like thiazolo[3,2-b]triazin-7-ones, the scientific community can continue to make significant strides in the fight against infectious diseases.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2020). Molecules, 25(6), 1307. [Link]
-
Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2024). ACS Omega. [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2024). Molecules, 29(1), 234. [Link]
-
[1][10]Thiazolo[3,2-b][1][5][11]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. (2024). International Journal of Molecular Sciences, 25(14), 7789. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2024). Molecules, 29(1), 23. [Link]
-
Synthesis and Antimicrobial Study of New Fused Thiazolo[3,2-b]triazine, Triazolo[4,3-b]triazine, and 1,2,4-Triazinone Derivative. (2015). Journal of Heterocyclic Chemistry, 52(4), 1136-1143. [Link]
-
Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2023). ACS Omega, 8(38), 34876–34891. [Link]
-
Synthesis, characterization and evaluation of antibacterial activity of some thiazolo[3,2-b][1][5][11]triazole incorporating diphenylsulfone moieties. (2012). Farmaco, 67(1), 41-8. [Link]
-
Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis. (1985). The Journal of Antimicrobial Chemotherapy, 16(3), 341-7. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2020). Molecules, 25(6), 1307. [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(19), 6296. [Link]
-
Synthesis, characterization and evaluation of antibacterial activity of some thiazolo[3,2-b][1][5][11]triazole incorporating diphenylsulfone moieties. (2012). Il Farmaco, 67(1), 41-48. [Link]
-
Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. (2023). Antibiotics, 12(6), 1018. [Link]
-
Ciprofloxacin MICs of bacterial colonies of E. coli, K. pneumoniae... (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7 H -thiazolo[3,2- b ]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2020). PubMed. [Link]
-
Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains. (2019). Journal of Pathogens. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2020). National Center for Biotechnology Information. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1986). Antimicrobial Agents and Chemotherapy, 29(1), 1-5. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7 H-thiazolo[3,2- b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Validating In Silico Predictions for Thiazolo[3,2-b]triazin-7-one Activity with In Vitro Assays
Introduction
In the contemporary landscape of drug discovery, the integration of computational, or in silico, methodologies has become a cornerstone for accelerating the identification and optimization of novel therapeutic agents. These predictive models offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates with desirable pharmacological profiles. However, the journey from a promising computational hit to a viable drug candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for validating in silico predictions of biological activity for a promising class of heterocyclic compounds, the thiazolo[3,2-b]triazin-7-ones, through robust in vitro assays.
The thiazolo[3,2-b]triazin-7-one scaffold has garnered significant attention due to its diverse range of biological activities, including potential as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[1][2] Computational approaches, such as molecular docking, are frequently employed to predict the binding affinity and inhibitory potential of novel derivatives within this class.[1][3][4] Nevertheless, these computational predictions are theoretical and must be substantiated by empirical data to confirm their validity and guide further drug development efforts.[5] This guide will detail the critical experimental workflows for corroborating in silico findings, focusing on enzyme inhibition and cell viability assays, thereby providing a self-validating system to ensure the scientific rigor of the drug discovery cascade.
The Crucial Role of Experimental Validation
Computational drug discovery, while powerful, is not without its limitations. Factors such as the scoring functions in docking programs and the flexibility of protein targets can introduce inaccuracies.[6] Therefore, experimental validation is not merely a confirmatory step but an essential component of the iterative process of drug design and development.[7][8] In vitro assays provide the first tangible evidence of a compound's biological activity, serving as a critical bridge between theoretical predictions and potential clinical efficacy.[5][9]
In Silico Prediction of Thiazolo[3,2-b]triazin-7-one Activity
The initial phase of our workflow involves the use of computational models to predict the biological activity of a series of newly designed thiazolo[3,2-b]triazin-7-one derivatives. This process typically involves several key steps:
-
Target Identification and Protein Preparation: Based on existing literature, acetylcholinesterase (AChE) is a key target for this class of compounds.[1][2] The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Ligand Preparation: The 2D structures of the thiazolo[3,2-b]triazin-7-one derivatives are drawn and converted into 3D structures. Energy minimization is then performed to obtain the most stable conformation.
-
Molecular Docking: This is a crucial step where the prepared ligands are "docked" into the active site of the target protein.[10] The docking algorithm explores various binding poses and orientations of the ligand and scores them based on their predicted binding affinity.
-
Analysis of Docking Results: The docking scores and binding poses are analyzed to identify the most promising candidates. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined to understand the basis of the predicted activity.[11]
Caption: A streamlined workflow for the in silico prediction of compound activity.
In Vitro Validation: From Prediction to Practice
The true test of the in silico predictions lies in their correlation with experimental data. Here, we outline the essential in vitro assays to validate the predicted activity of our thiazolo[3,2-b]triazin-7-one derivatives.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for confirming the direct interaction of a compound with its target enzyme and quantifying its inhibitory potency.[12][13][14] For the thiazolo[3,2-b]triazin-7-one series, the primary target is AChE.
Ellman's Assay for Acetylcholinesterase Inhibition
The Ellman's assay is a widely used, simple, and reliable colorimetric method to measure AChE activity.[1][2][3][4]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Experimental Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compounds and positive control (e.g., Donepezil) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound or positive control to each well.
-
Add the AChE enzyme solution to initiate the pre-incubation.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate (ATCI) to start the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sources
- 1. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b] [1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. blog.biobide.com [blog.biobide.com]
A Researcher's Guide to Evaluating the Therapeutic Index of Novel Thiazolo[3,2-b]triazin-7-one Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of novel thiazolo[3,2-b]triazin-7-one derivatives. We will delve into the critical experimental protocols, data analysis, and comparative assessments necessary to determine the potential of these compounds as safe and effective therapeutic agents. This document is designed to be a practical, in-depth resource, moving beyond a simple recitation of methods to explain the scientific rationale behind each step.
The Significance of the Therapeutic Index in Drug Discovery
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It represents the ratio between the dose of a drug that produces a therapeutic effect and the dose that causes toxicity.[1] A high therapeutic index is desirable, as it indicates a wide separation between the effective and toxic doses.[1] In preclinical drug development, the TI is often calculated as the ratio of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50).[2][3] For in vitro studies, this is often represented by the ratio of the cytotoxic concentration (CC50) in normal cells to the effective concentration (IC50) against the therapeutic target (e.g., cancer cells). A thorough evaluation of the TI is paramount to identifying promising drug candidates and minimizing the risk of adverse effects in future clinical applications.
The thiazolo[3,2-b]triazin-7-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and anticancer properties.[3][4][5] This guide will focus on the evaluation of novel derivatives with potential anticancer and anti-inflammatory activities.
Experimental Workflow for Therapeutic Index Determination
A systematic approach is essential for accurately determining the therapeutic index. The following workflow outlines the key in vitro and in vivo studies.
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Evaluation of Therapeutic Index
The initial assessment of the therapeutic index is performed using in vitro cell-based assays. This approach allows for rapid screening of compounds and provides essential data on both efficacy and cytotoxicity.[6]
In Vitro Anticancer Efficacy and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1][7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293, human embryonic kidney cells) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel thiazolo[3,2-b]triazin-7-one derivatives and a standard anticancer drug (e.g., Doxorubicin) in culture medium.
-
After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds and the standard drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.
-
Causality Behind Experimental Choices: The use of both cancer and normal cell lines is crucial for determining the selectivity of the compounds. A compound that is highly toxic to cancer cells but shows low toxicity to normal cells will have a more favorable therapeutic index. Doxorubicin is included as a standard reference to benchmark the performance of the novel derivatives.
Comparative Data: In Vitro Anticancer Activity
| Compound | IC50 (µM) on MCF-7 Cells | CC50 (µM) on HEK293 Cells | In Vitro Therapeutic Index (CC50/IC50) |
| Novel Derivative 1 | 2.5 | 50.0 | 20.0 |
| Novel Derivative 2 | 5.2 | 75.0 | 14.4 |
| Novel Derivative 3 | 1.8 | 20.0 | 11.1 |
| Doxorubicin (Standard) | 0.8 | 5.0 | 6.25 |
Note: Data for novel derivatives are hypothetical for illustrative purposes, based on typical values for similar heterocyclic compounds.
In Vitro Anti-inflammatory Efficacy
For derivatives with potential anti-inflammatory activity, inhibition of the cyclooxygenase-2 (COX-2) enzyme is a common target.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Reagent Preparation:
-
Prepare a solution of human recombinant COX-2 enzyme.
-
Prepare a cofactor solution containing hematin, tetramethyl-p-phenylenediamine dihydrochloride (TMPD), and glutathione in a Tris-buffer (pH 8.0).[10]
-
Prepare a solution of arachidonic acid, the substrate for COX-2.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme solution.
-
Add various concentrations of the novel thiazolo[3,2-b]triazin-7-one derivatives and a standard NSAID (e.g., Celecoxib).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubate at 37°C for 15 minutes.
-
-
Detection:
-
The activity of COX-2 can be measured using a fluorometric or colorimetric probe that detects the production of prostaglandin G2.[5]
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value for each compound.
-
Causality Behind Experimental Choices: Targeting COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. Celecoxib is a selective COX-2 inhibitor and serves as an appropriate positive control.
Comparative Data: In Vitro Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | CC50 (µM) on HEK293 Cells | In Vitro Therapeutic Index (CC50/IC50) |
| Novel Derivative 4 | 3.1 | 65.0 | 21.0 |
| Novel Derivative 5 | 6.8 | 90.0 | 13.2 |
| Novel Derivative 6 | 2.5 | 30.0 | 12.0 |
| Celecoxib (Standard) | 0.30 | >100 | >333 |
Note: Data for novel derivatives are hypothetical for illustrative purposes. CC50 values would be determined as described in the MTT assay protocol.
Part 2: In Vivo Evaluation of Therapeutic Index
Compounds that demonstrate a promising in vitro therapeutic index should be advanced to in vivo studies to assess their efficacy and safety in a whole organism.[11]
In Vivo Anticancer Efficacy: Xenograft Model
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., 1 x 10^6 MCF-7 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the novel thiazolo[3,2-b]triazin-7-one derivatives and a standard drug (e.g., Paclitaxel) at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Treat the animals according to a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Determine the ED50, the dose that causes a 50% reduction in tumor growth.
-
Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[2][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration:
-
Administer the novel thiazolo[3,2-b]triazin-7-one derivatives and a standard NSAID (e.g., Indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
-
Measurement of Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
-
Determine the ED50, the dose that causes a 50% inhibition of edema.
-
In Vivo Acute Toxicity Study
To determine the LD50, an acute oral toxicity study is conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The Up-and-Down Procedure (OECD 425) is a method that minimizes the number of animals required.[14]
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Typically, female rats are used.
-
Dosing Procedure:
-
A single animal is dosed at a starting dose level.
-
If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal is dosed at a lower dose.
-
The dose progression factor is typically 3.2.
-
This sequential dosing continues until the stopping criteria are met.
-
-
Observation:
-
Animals are observed for signs of toxicity and mortality for up to 14 days.[1]
-
-
Data Analysis:
-
The LD50 value and its confidence interval are calculated using the maximum likelihood method.
-
Comparative Data: In Vivo Therapeutic Index
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | In Vivo Therapeutic Index (LD50/ED50) |
| Anticancer | |||
| Novel Derivative 1 | 20 | 400 | 20 |
| Paclitaxel (Standard) | 10 | 40 | 4 |
| Anti-inflammatory | |||
| Novel Derivative 4 | 25 | >500 | >20 |
| Indomethacin (Standard) | 5 | 150 | 30 |
Note: Data for novel derivatives are hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the therapeutic index of novel thiazolo[3,2-b]triazin-7-one derivatives. By integrating in vitro and in vivo studies, researchers can gain a comprehensive understanding of a compound's efficacy and safety profile. A favorable therapeutic index is a key determinant for advancing a compound through the drug development pipeline. Future studies should also consider investigating the mechanism of action of these derivatives to further understand their therapeutic potential and potential off-target effects. The use of patient-derived xenograft (PDX) models can also provide a more clinically relevant assessment of anticancer efficacy.
References
- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
- Bao, M., et al. (2014). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors.
- Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index.
- Burnett, B. P., et al. (2007).
- Corbett, T. H., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments: JoVE, (119).
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Heo, D. S., Park, J. G., Hata, K., Day, R., Herberman, R. B., & Whiteside, T. L. (1990). Evaluation of tetrazolium-based semiautomatic colorimetric assay for measurement of human antitumor cytotoxicity. Cancer research, 50(12), 3681-3690.
- Jan, M. S., et al. (2020).
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-716.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
- National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers.
- Peterson, J. K., & Houghton, P. J. (2004). Integrating pharmacology and in vivo cancer models in preclinical and clinical drug development. European Journal of Cancer, 40(6), 837-844.
- Rensing, S., et al. (1991). Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. Agents and actions, 34(3-4), 312-315.
- Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., Simon, R. M., Tosini, S., Skehan, P., ... & Boyd, M. R. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113-1118.
- Sarika, S., et al. (2012). Carrageenan induced Paw Edema Model.
- Skrzydlewski, P., Twarużek, M., & Grajewski, J. (2020). Cytotoxicity of mycotoxins. Toxins, 12(5), 295.
- Springer N
- ATCC.
- OECD (2008), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- BuzzRx. (2024).
- Wikipedia. Therapeutic index.
- Inotiv.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Abcam.
Sources
- 1. atcc.org [atcc.org]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
A Senior Application Scientist's Guide to Assessing the Enzymatic Selectivity of Thiazolo[3,2-b]triazin-7-one Derivatives
Introduction: The Quest for Selective Inhibition
In the landscape of modern drug discovery, the thiazolo[3,2-b]triazin-7-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The therapeutic potential of these derivatives is often intrinsically linked to their ability to selectively inhibit specific enzymes involved in disease pathways.[4] A lack of selectivity can lead to off-target effects, resulting in undesirable side effects and diminished therapeutic windows. Therefore, a rigorous assessment of enzymatic selectivity is a cornerstone of the preclinical development of any potential drug candidate based on this scaffold.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of thiazolo[3,2-b]triazin-7-one derivatives against a panel of enzymes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Understanding the Thiazolo[3,2-b]triazin-7-one Scaffold
The thiazolo[3,2-b]triazin-7-one core is a fused heterocyclic system that offers multiple points for chemical modification. These modifications are crucial for tuning the compound's affinity and selectivity for its target enzyme. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective inhibitors.
Below is a generalized structure of the thiazolo[3,2-b]triazin-7-one scaffold, highlighting the key positions (R1, R2, and R3) where substitutions can be made to modulate biological activity.
Caption: Generalized structure of the thiazolo[3,2-b]triazin-7-one scaffold.
Experimental Design for Selectivity Profiling
A robust assessment of enzyme selectivity involves screening a compound against a panel of related and unrelated enzymes. The choice of enzymes for this panel is critical and should be guided by the intended therapeutic target and potential off-target liabilities. For instance, if a derivative is designed as a kinase inhibitor, the selectivity panel should include a broad range of kinases to assess its specificity.
The Causality Behind Experimental Choices:
-
Enzyme and Substrate Concentrations: Assays are typically performed under initial velocity conditions, where less than 10% of the substrate is converted to product.[5] This ensures that the reaction rate is linear with time and directly proportional to the enzyme concentration. Substrate concentrations are often set at or near the Michaelis-Menten constant (Km) to allow for the sensitive detection of competitive, non-competitive, and uncompetitive inhibitors.[5][6]
-
Control Compounds: The inclusion of known selective and non-selective inhibitors as positive and negative controls, respectively, is essential for validating the assay's performance and providing a benchmark for the test compounds.
-
Buffer Conditions: Maintaining consistent buffer conditions, including pH, ionic strength, and the concentration of any necessary cofactors, is crucial for obtaining reproducible results.[7][8]
Comparative Analysis of Enzymatic Selectivity
The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is then determined by comparing the IC50 values of a compound against the target enzyme versus other enzymes. A selectivity index (SI) can be calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the target enzyme. A higher SI value signifies greater selectivity.
Table 1: Illustrative Selectivity Profile of Thiazolo[3,2-b]triazin-7-one Derivatives
| Compound | Target Enzyme (IC50, µM) | Off-Target Enzyme 1 (IC50, µM) | Off-Target Enzyme 2 (IC50, µM) | Selectivity Index (vs. OT1) | Selectivity Index (vs. OT2) |
| Derivative A | 0.05 | 5.2 | >100 | 104 | >2000 |
| Derivative B | 0.2 | 1.5 | 50.8 | 7.5 | 254 |
| Derivative C | 1.5 | 2.3 | 15.7 | 1.5 | 10.5 |
| Control (Selective) | 0.01 | 10.5 | >100 | 1050 | >10000 |
| Control (Non-selective) | 0.8 | 1.2 | 2.5 | 1.5 | 3.1 |
This table presents hypothetical data for illustrative purposes.
Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a thiazolo[3,2-b]triazin-7-one derivative using a continuous spectrophotometric assay. This method is widely applicable and can be adapted for various enzymes.[8][9]
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Thiazolo[3,2-b]triazin-7-one derivatives (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES) with any necessary cofactors
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Workflow Diagram:
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all solutions (enzyme, substrate, buffer) and equilibrate them to the assay temperature.[7] Prepare serial dilutions of the thiazolo[3,2-b]triazin-7-one derivatives in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle for the control) to the wells. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Immediately place the plate in a microplate reader and monitor the change in absorbance (or fluorescence) over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Structure-Activity Relationships and Selectivity
The observed selectivity of thiazolo[3,2-b]triazin-7-one derivatives is a direct consequence of their specific interactions with the amino acid residues within the enzyme's active site or allosteric sites.[6] Molecular docking studies can provide valuable insights into these binding modes and help rationalize the observed SAR.[11][12]
For example, a bulky substituent at the R2 position might enhance selectivity for an enzyme with a large hydrophobic pocket, while a hydrogen bond donor/acceptor at the R1 position could be crucial for interaction with a specific polar residue in the target enzyme.
Diagram of Key Structural Modifications and Their Impact on Selectivity:
Caption: Relationship between structural modifications and selectivity.
Conclusion and Future Directions
The systematic assessment of enzymatic selectivity is a critical step in the development of safe and effective drugs based on the thiazolo[3,2-b]triazin-7-one scaffold. The methodologies and principles outlined in this guide provide a robust framework for obtaining reliable and comparative data. Future research in this area should focus on integrating computational approaches, such as molecular dynamics simulations, with experimental data to gain a deeper understanding of the molecular determinants of selectivity. This synergistic approach will undoubtedly accelerate the discovery and optimization of novel thiazolo[3,2-b]triazin-7-one derivatives with superior therapeutic profiles.
References
-
Liu, S. J., et al. (2014). Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Li, Y., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. PMC. [Link]
-
Głuch-Lutwin, M., et al. (2022). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][11][13]triazole and Imidazo[2,1-b][2][11][13]thiadiazole Derivatives. MDPI. [Link]
-
De Vreese, R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]
-
Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]
-
Liu, S. J., et al. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. PubMed. [Link]
-
Liu, S. J., et al. (2010). Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1][11][13]triazin-7-one derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Gazieva, G. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Slivka, M., et al. (2023).[2][11]Thiazolo[3,2-b][1][11][13]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
-
Petrova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Bartlett, R. R., et al. (1990). Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. PubMed. [Link]
-
Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
Sources
- 1. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Amino-thiazolo[3,2-b]triazin-7-one
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one
As researchers and drug development professionals, we are often at the frontier, working with novel molecules whose biological potential is as vast as the unknowns surrounding their safe handling. 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule.[4][5] This guide provides a comprehensive framework for its safe handling, personal protective equipment (PPE) selection, and disposal, ensuring that your groundbreaking research is not compromised by avoidable risks.
Core Directive: Acknowledging the Unknowns and Proceeding with Caution
In the absence of direct toxicological data, a conservative approach is not just recommended; it is imperative. We will therefore treat 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one as a compound of unknown toxicity with the potential for significant hazard . This approach is informed by the safety profile of a structurally related compound, 3-Amino-1,2,4-triazole (Amitrole), which is classified as a hazardous substance with the following risks:
-
Carcinogenicity: May cause cancer.[1]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[1][2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Until specific data for 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one becomes available, we will operate under the assumption that it may share some or all of these hazardous properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the inferred potential for high toxicity, a robust PPE protocol is your first and most critical line of defense. The selection of PPE should not be a matter of convenience but a deliberate, risk-assessed process.
Recommended PPE for Handling 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be a heavy-duty, chemical-resistant nitrile. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles. | Protects against splashes, aerosols, and airborne particles. The face shield offers an additional barrier for the entire face. |
| Body Protection | A disposable, chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full-body suit is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory for handling the solid compound. If there is a risk of vapor or gas exposure, a respirator with an appropriate chemical cartridge should be used. | Prevents inhalation of the compound, which could be a primary route of exposure leading to systemic toxicity. |
PPE Selection and Donning/Doffing Workflow
Caption: PPE Donning and Doffing Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling
All handling of 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one must be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation and environmental release.
Preparation and Weighing
-
Designated Area: Cordon off a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. To prevent dissemination of the powder, use a weigh boat and carefully transfer the compound with a dedicated spatula.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, a waste container, and decontamination solutions is readily accessible.
Dissolution and Use in Experiments
-
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing. Use a vortex mixer at a low speed or gentle swirling to aid dissolution.
-
Transfers: When transferring solutions, use a calibrated pipette with disposable tips. Avoid pouring directly from one container to another.
-
Heating and Reactions: If heating is required, use a controlled heating mantle or a sand bath. Ensure that the reaction vessel is properly vented within the fume hood.
Disposal Plan: Managing a Hazardous Waste Stream
Due to its potential carcinogenicity, reproductive toxicity, and environmental hazards, all waste generated from handling 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Hazardous Waste Disposal Workflow
Decontamination Procedures
-
Surfaces: Decontaminate all surfaces that have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a soap and water wash.
-
Equipment: Reusable equipment should be thoroughly cleaned and decontaminated before being removed from the designated area.
Emergency Procedures: Planning for the Unexpected
Spills
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, you can confidently work with 3-Amino-thiazolo[3,2-b][1][2][3]triazin-7-one, advancing your research while ensuring the well-being of yourself and your colleagues. Remember, in the realm of novel compounds, a proactive and cautious approach to safety is the hallmark of a true scientific professional.
References
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]
-
National Institutes of Health. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. [Link]
-
World Health Organization. (2020). Rational use of personal protective equipment for coronavirus disease (COVID-19) and considerations during severe shortages. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Amino-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one [synhet.com]
- 4. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
